N-Benzylglycine ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-(benzylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOLIZHBYWAICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90214578 | |
| Record name | Ethyl N-(phenylmethyl)glycinate | |
| Source | EPA DSSTox | |
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Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or yellow liquid; [Alfa Aesar MSDS] | |
| Record name | N-Benzylglycine ethyl ester | |
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CAS No. |
6436-90-4 | |
| Record name | N-Benzylglycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6436-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl N-(phenylmethyl)glycinate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl N-(phenylmethyl)glycinate | |
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| Record name | Ethyl N-(phenylmethyl)glycinate | |
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Foundational & Exploratory
N-Benzylglycine Ethyl Ester (CAS 6436-90-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Benzylglycine ethyl ester, with the CAS number 6436-90-4, is a versatile organic compound that serves as a crucial building block in a multitude of chemical syntheses.[1][2] Its unique molecular structure, incorporating a benzyl (B1604629) group, a glycine (B1666218) moiety, and an ethyl ester, makes it a valuable intermediate in the pharmaceutical, agrochemical, and dyestuff industries.[3][4] This technical guide provides an in-depth overview of the core properties, synthesis, and applications of this compound, tailored for professionals in research and development.
Physicochemical and Spectral Properties
This compound is typically a colorless to light yellow liquid under standard conditions.[1] It is characterized by its limited solubility in water but shows good solubility in organic solvents such as ethanol (B145695) and dichloromethane.[2][4] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][5] |
| Molecular Weight | 193.24 g/mol | [1][6] |
| Boiling Point | 140-142 °C at 10 mmHg | [3] |
| Density | 1.031 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.506 | |
| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Solubility | Not miscible or difficult to mix in water | [3][4] |
Spectral data, including 1H NMR, IR, and Mass Spectrometry, are available for this compound, confirming its structure.[5][8][9] These data are crucial for quality control and for researchers to verify the identity and purity of the compound.
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and efficient method involves the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride.[10] Another established method is the reaction of ethyl bromoacetate (B1195939) with benzylamine.[11]
Experimental Protocol: Synthesis from Glycine Ethyl Ester Hydrochloride and Benzyl Chloride
This protocol is adapted from a reported procedure and outlines a cost-effective method for the synthesis of this compound.[10]
Materials:
-
Glycine ethyl ester hydrochloride
-
Ethanol
-
Benzyl chloride
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.
-
Heat the mixture to reflux and maintain for 1 hour.
-
Cool the mixture, which will result in the precipitation of a white solid.
-
Filter the solid and add another 20.0 g of triethylamine to the filtrate.
-
Cool the mixture to 0-5°C.
-
Slowly add 27.8 g of benzyl chloride dropwise to the cooled mixture.
-
After the addition is complete, allow the reaction to proceed at 40°C for 4 hours.
-
Upon completion, filter the reaction mixture.
-
Wash the filtrate with water until it is neutral.
-
Dry the solution with anhydrous magnesium sulfate and then filter off the drying agent.
-
The final product is obtained by distilling the residue under reduced pressure at 100°C, collecting the fraction at 139-142°C. This process yields a pale yellow oily liquid.[10]
Figure 1: Synthesis workflow for this compound.
Applications in Research and Development
This compound is a highly valuable intermediate with a wide range of applications:
-
Pharmaceutical Synthesis: It is a key starting material in the development of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its structure is amenable to modifications, making it a versatile scaffold for creating amino acid derivatives and peptide analogs.[1]
-
Peptide Synthesis: The compound is utilized in solution-phase peptide synthesis.
-
Agrochemicals and Dyestuffs: It serves as an important raw material and intermediate in the production of agrochemicals and dyes.[3][4]
-
Biochemical Research: Researchers use this compound in studies related to amino acid metabolism to better understand metabolic pathways.[1]
-
Asymmetric Synthesis: It can act as a chiral auxiliary in asymmetric synthesis, which is critical for producing enantiomerically pure compounds, a crucial aspect of modern drug development.[1]
-
Cosmetic Formulations: In the cosmetics industry, it is used to enhance the skin absorption and stability of active ingredients.[1]
-
Food Industry: It is also utilized as a flavoring agent in various food products.[1]
Safety and Handling
This compound is classified as a combustible liquid.[7] Appropriate personal protective equipment, including eye shields and gloves, should be worn when handling this compound.[12] It should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[4] It is incompatible with strong oxidizing agents.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).[12][13]
Figure 2: Key aspects of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 6436-90-4: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 6436-90-4 [chemicalbook.com]
- 4. rheniumshop.co.il [rheniumshop.co.il]
- 5. This compound [webbook.nist.gov]
- 6. biosynth.com [biosynth.com]
- 7. N-苄基甘氨酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | C11H15NO2 | CID 80908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. guidechem.com [guidechem.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
What are the physical properties of N-Benzylglycine ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the physical properties of N-Benzylglycine ethyl ester. The information is presented to support research, development, and application of this compound in various scientific fields, particularly in organic synthesis and pharmaceutical development. This guide includes a detailed summary of its physical characteristics, comprehensive experimental protocols for both its synthesis and the determination of its key physical properties, and visual representations of its synthetic pathways.
Core Physical and Chemical Properties
This compound is a synthetic intermediate, primarily utilized in the field of organic and medicinal chemistry. It is recognized for its role in peptide synthesis and as a building block for more complex molecular structures.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |
| Molecular Weight | 193.24 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | 140-142 °C at 10 mmHg | [3][4] |
| Density | 1.031 g/mL at 25 °C | [3][4] |
| Refractive Index (n²⁰/D) | 1.506 | [3][4] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and dichloromethane; limited solubility in water. | [5] |
| CAS Number | 6436-90-4 | [1][2] |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of this compound and the determination of its fundamental physical properties.
Synthesis of this compound
Two common methods for the synthesis of this compound are outlined below.
Method 1: N-Alkylation of Glycine (B1666218) Ethyl Ester Hydrochloride
This procedure involves the reaction of glycine ethyl ester hydrochloride with benzyl (B1604629) chloride in the presence of a base.[6]
Materials:
-
Glycine ethyl ester hydrochloride
-
Ethanol
-
Benzyl chloride
-
Anhydrous magnesium sulfate (B86663)
-
Water
Procedure:
-
To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.
-
Heat the mixture to reflux and maintain for 1 hour.
-
Cool the mixture, which will result in the precipitation of a white solid.
-
Filter the solid and add an additional 20.0 g of triethylamine to the filtrate.
-
Cool the filtrate to 0-5°C.
-
Slowly add 27.8 g of benzyl chloride dropwise to the cooled filtrate.
-
Allow the reaction to proceed at 40°C for 4 hours.
-
After the reaction is complete, filter the mixture.
-
Wash the filtrate with water until it is neutral.
-
Dry the solution with anhydrous magnesium sulfate and then filter off the drying agent.
-
The resulting residue is then distilled under reduced pressure at 100°C.
-
Collect the fraction at 139-142°C to yield this compound as a pale yellow oily liquid.
Method 2: Reaction of Ethyl Bromoacetate (B1195939) and Benzylamine
This alternative synthesis involves the reaction of ethyl bromoacetate with benzylamine.
Materials:
-
Benzylamine
-
Dichloromethane
-
Benzyltriethylammonium chloride
-
Diisopropylethylamine
-
Ethyl 2-bromoacetate
Procedure:
-
In a 1000 mL three-necked flask, combine 43 g (0.4 mol) of benzylamine, 250 mL of dichloromethane, 45.6 g (0.2 mol) of benzyltriethylammonium chloride, and 12.5% (by mole) of diisopropylethylamine.
-
Stir the mixture at room temperature.
-
Prepare a solution of 217.3 g (1.2 mol) of ethyl 2-bromoacetate in 150 mL of methylene (B1212753) chloride.
-
Add the ethyl 2-bromoacetate solution dropwise to the stirred reaction mixture.
-
Maintain the reaction temperature at 25-28°C for 4 hours.
-
Upon completion, cool the reaction solution to 0-5°C.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Determination of Physical Properties
The following are standard laboratory protocols that can be employed to determine the physical properties of this compound.
1. Boiling Point Determination (Reduced Pressure Distillation)
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Vacuum pump and manometer
Procedure:
-
Place a sample of this compound into the distillation flask along with a boiling chip.
-
Assemble the distillation apparatus, ensuring all joints are securely sealed.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
-
Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 10 mmHg).
-
Begin heating the distillation flask gently.
-
Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
2. Density Determination (Pycnometer Method)
Apparatus:
-
Pycnometer (a specific volume flask)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer.
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25°C) until it reaches thermal equilibrium.
-
Adjust the volume of the water to the calibration mark, dry the outside of the pycnometer, and weigh it.
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound and repeat the thermal equilibration and weighing process at the same temperature.
-
The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_water) * Density_water
3. Refractive Index Determination (Abbe Refractometer)
Apparatus:
-
Abbe Refractometer
-
Constant temperature water bath
-
Dropper
-
Lens paper and ethanol
Procedure:
-
Turn on the refractometer and the constant temperature water bath set to 20°C. Allow the instrument to equilibrate.
-
Clean the prism surfaces of the refractometer with lens paper and a small amount of ethanol.
-
Place a few drops of the this compound sample onto the lower prism.
-
Close the prisms and allow a few moments for the sample to reach the temperature of the instrument.
-
Look through the eyepiece and adjust the coarse and fine control knobs until the light and dark fields are brought into sharp focus.
-
If a colored band is visible, adjust the chromaticity screw to eliminate the color and create a sharp, single line.
-
Align the dividing line with the crosshairs in the eyepiece.
-
Read the refractive index value from the instrument's scale.
4. Solubility Determination (Gravimetric Method)
Apparatus:
-
Vials with screw caps
-
Constant temperature shaker bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe with a filter)
-
Evaporating dish
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, dichloromethane) in a sealed vial.
-
Place the vial in a constant temperature shaker bath and agitate until equilibrium is reached (i.e., the concentration of the dissolved solute no longer changes). This may take several hours.
-
Carefully withdraw a known volume of the saturated solution using a filtered syringe to avoid transferring any undissolved solid.
-
Weigh an empty, dry evaporating dish.
-
Dispense the known volume of the saturated solution into the pre-weighed evaporating dish and weigh it again.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or under gentle heat) until only the non-volatile solute (this compound) remains.
-
Weigh the evaporating dish with the dry residue.
-
The mass of the dissolved solute can be determined by subtracting the weight of the empty dish. The solubility can then be expressed in terms of mass of solute per volume or mass of solvent.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis protocols described above.
Caption: Workflow for the synthesis of this compound via N-alkylation.
Caption: Workflow for the synthesis of this compound from ethyl bromoacetate.
References
- 1. Abbe’s Refractometer Operational SOP [webofpharma.com]
- 2. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 3. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. en.eeworld.com.cn [en.eeworld.com.cn]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
Technical Guide: Solubility of N-Benzylglycine Ethyl Ester in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Benzylglycine ethyl ester (CAS 6436-90-4), an important intermediate in the fields of organic synthesis, pharmaceuticals, and agrochemicals.[1] This document compiles available solubility data, outlines experimental protocols for solubility determination and synthesis, and presents a visual workflow for its preparation and purification.
Core Concepts: Solubility Profile
This compound is an organic compound featuring a benzyl (B1604629) group, a glycine (B1666218) moiety, and an ethyl ester functional group.[2] Its structure, containing both hydrophobic (benzyl group) and polar (ester and amine groups) components, dictates its solubility in various organic solvents. Generally, it is characterized as a colorless to light yellow liquid.[3] While it is soluble in organic solvents like ethanol (B145695) and dichloromethane, its solubility in water is limited due to the hydrophobic nature of the benzyl group.[1][2][3]
Data Presentation: Solubility Summary
Quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on chemical supplier information and general principles of organic chemistry, the following table summarizes its qualitative solubility.
| Solvent Class | Solvent Example | Qualitative Solubility | Reference |
| Polar Protic | Ethanol | Soluble | [2] |
| Halogenated | Dichloromethane | Soluble | [2] |
| Polar Aprotic | Acetone | Expected to be soluble | N/A |
| Ester | Ethyl Acetate | Expected to be soluble | N/A |
| Aqueous | Water | Not miscible or difficult to mix | [1][3] |
Note: "Expected to be soluble" is based on the principle of "like dissolves like," where the ester and polar groups of this compound would have favorable interactions with these solvents.
Experimental Protocols
Determination of Solubility (Static Gravimetric Method)
A standard method for experimentally determining the solubility of a compound like this compound is the static gravimetric method. This approach involves preparing a saturated solution at a specific temperature and then determining the concentration of the solute.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: The agitation is stopped, and the mixture is allowed to stand at the same constant temperature for several hours to allow the undissolved solid to settle.
-
Sample Withdrawal: A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-weighed syringe fitted with a filter (to prevent aspiration of solid particles).
-
Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container. The solvent is then removed under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute) until a constant weight is achieved.
-
Calculation: The mass of the dissolved this compound is determined by subtracting the weight of the empty container from the final weight. The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.
Synthesis and Purification of this compound
This compound can be synthesized via the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride.[4] The following is a representative protocol.
Materials:
-
Glycine ethyl ester hydrochloride
-
Ethanol
-
Benzyl chloride
-
Anhydrous magnesium sulfate
Procedure:
-
Free Base Formation: Glycine ethyl ester hydrochloride is reacted with a base, such as triethylamine, in a suitable solvent like ethanol. This mixture is typically heated under reflux. The reaction neutralizes the hydrochloride salt to yield the free glycine ethyl ester.
-
N-Alkylation: After cooling, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. More triethylamine is added to the filtrate, which is then cooled. Benzyl chloride is added dropwise to the cooled solution. The reaction is then allowed to proceed at a controlled temperature (e.g., 40°C) for several hours.[4]
-
Work-up: Upon completion, the reaction mixture is filtered again. The filtrate is washed with water until neutral to remove any remaining salts and water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate, to remove residual water.
-
Purification: The drying agent is removed by filtration. The final product is purified by distillation under reduced pressure to yield this compound as a pale yellow oily liquid.[4]
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow.
References
An In-depth Technical Guide to the Stability and Storage of N-Benzylglycine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for N-Benzylglycine ethyl ester (CAS 6436-90-4), an important intermediate in organic synthesis and pharmaceutical development. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and manufacturing processes.
Physicochemical Properties and Identification
This compound is a colorless to light yellow liquid. It is soluble in organic solvents such as ethanol (B145695) and dichloromethane, with limited solubility in water.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | |
| Appearance | Clear colorless to light yellow liquid | |
| Boiling Point | 140-142 °C at 10 mmHg | |
| Density | 1.031 g/mL at 25 °C | |
| Refractive Index | n20/D 1.506 (lit.) | |
| Storage Temperature | 2-8°C | [2] |
Stability Profile and Degradation Pathways
The stability of this compound is influenced by several factors, primarily pH, temperature, and light. The ester functional group is susceptible to hydrolysis, which is the main degradation pathway.
pH-Dependent Stability
This compound is sensitive to both acidic and basic conditions, which can catalyze the hydrolysis of the ethyl ester to form N-benzylglycine and ethanol.[1] The rate of hydrolysis is expected to be significantly faster at pH values outside the neutral range. Amino acid esters, in general, are more stable at lower pH values (acidic) compared to basic conditions.[3]
Thermal Stability
Photostability
Specific photostability studies on this compound are not publicly available. However, as a general practice for pharmaceutical intermediates, exposure to UV and visible light should be minimized to prevent potential photodegradation. Photostability testing is a standard component of forced degradation studies as per ICH Q1B guidelines.[4]
Oxidative Stability
Information on the oxidative stability of this compound is limited. Forced degradation studies typically include exposure to an oxidizing agent, such as hydrogen peroxide, to assess this aspect of stability.[5]
Summary of Stability Data (Qualitative)
| Condition | Stability | Degradation Products (Predicted/Observed) |
| Acidic pH | Moderate, hydrolysis occurs | N-Benzylglycine, Ethanol |
| Neutral pH | Relatively Stable | Minimal hydrolysis |
| Basic pH | Low, rapid hydrolysis | N-Benzylglycinate, Ethanol |
| Elevated Temperature | Low, degradation accelerates | N-Benzylglycine, Ethanol, and other decomposition products |
| Light Exposure | Data not available, potential for degradation | Unknown |
| Oxidative Stress | Data not available, potential for degradation | Unknown |
Proposed Degradation Pathway
The primary degradation pathway for this compound under common storage and handling conditions is hydrolysis. The following diagram illustrates this process.
Caption: Hydrolysis of this compound.
Recommended Storage and Handling Conditions
To maintain the integrity and purity of this compound, the following storage and handling conditions are recommended:
-
Temperature: Store in a refrigerator at 2-8°C.[2]
-
Atmosphere: Store under an inert gas (e.g., nitrogen or argon) to prevent oxidation and degradation from atmospheric moisture.
-
Container: Use a tightly sealed, light-resistant container.
-
Handling: Handle in a well-ventilated area, avoiding contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. The compound is reported to cause severe skin burns and eye damage.
Experimental Protocols for Stability Assessment
The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. These should be adapted and validated for specific analytical methods.
Forced Degradation (Stress Testing) Protocol
The objective of a forced degradation study is to generate potential degradation products to develop and validate a stability-indicating analytical method.[4][6]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples to the initial concentration. Analyze the stressed samples along with a control (unstressed) sample using a suitable analytical method.
Stability-Indicating Analytical Method
A High-Performance Liquid Chromatography (HPLC) method is generally suitable for separating and quantifying this compound from its degradation products.
-
Column: A reverse-phase column (e.g., C18) is a common choice.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[7]
-
Detection: UV detection at a suitable wavelength (e.g., determined by UV scan of the parent compound).
-
Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to resolve the parent peak from degradation products), linearity, accuracy, precision, and robustness.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for assessing the stability of this compound.
References
- 1. CAS 6436-90-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 6436-90-4 [m.chemicalbook.com]
- 3. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Glycine ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Latent Therapeutic Potential of N-Benzylglycine Ethyl Ester and Its Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
N-Benzylglycine ethyl ester, a readily accessible synthetic intermediate, serves as a versatile scaffold for the development of novel therapeutic agents. While extensively utilized in synthetic organic chemistry, a comprehensive understanding of the biological activities inherent to its derivatives remains an area of burgeoning interest. This technical guide provides an in-depth overview of the current, albeit limited, knowledge surrounding the biological activities of this compound and its analogues. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, highlighting potential therapeutic avenues and providing detailed experimental frameworks for future investigations. This document summarizes available quantitative data, outlines key experimental protocols, and visualizes pertinent synthetic and conceptual workflows to catalyze further research and development in this promising chemical space.
Introduction
This compound is a derivative of the simplest amino acid, glycine (B1666218), featuring a benzyl (B1604629) group attached to the nitrogen atom and an ethyl ester at the carboxyl terminus.[1][2] Its structural simplicity and synthetic tractability make it an attractive starting point for the generation of diverse chemical libraries.[1][3] While primarily recognized as a building block in the synthesis of more complex molecules, including peptides and heterocyclic compounds, emerging research on related N-substituted glycine derivatives suggests a potential for inherent biological activity.[3][4][5] This guide aims to collate and present the existing, though sparse, data on the biological activities of this compound derivatives and to provide a practical framework for their further exploration.
Synthesis of this compound and Its Derivatives
The synthesis of this compound is well-established and can be achieved through several routes, most commonly via the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride.[1] Another common method involves the reaction of ethyl bromoacetate (B1195939) with benzylamine.[2] These synthetic pathways are generally efficient and scalable, providing a reliable source of the core scaffold for derivatization.
Derivatization of this compound can be readily accomplished at several positions, offering a high degree of chemical diversity. Key synthetic strategies include:
-
Acylation of the secondary amine: Reaction with various acyl chlorides or anhydrides to introduce a wide range of substituents.
-
Sulfonylation of the secondary amine: Reaction with sulfonyl chlorides to yield sulfonamide derivatives.
-
Modification of the benzyl ring: Introduction of substituents onto the aromatic ring to explore structure-activity relationships (SAR).
-
Hydrolysis of the ethyl ester: Conversion to the corresponding carboxylic acid (N-benzylglycine), which can then be coupled with various amines to form amides.
A generalized workflow for the synthesis and derivatization of this compound is depicted below.
Caption: Synthetic routes to this compound and its derivatives.
Biological Activities of N-Benzylglycine Derivatives
Direct studies on the biological activities of this compound are scarce in publicly available literature. However, research on structurally related N-substituted glycine derivatives provides valuable insights into their potential therapeutic applications.
Antimicrobial Activity
Derivatives of glycine have been investigated for their antimicrobial properties. For instance, quaternary ammonium (B1175870) salts derived from glycine have demonstrated activity against both planktonic and biofilm forms of microorganisms.[6] The antimicrobial efficacy of these compounds is often dependent on the length of the alkyl chain substituent.[6] While specific data for this compound derivatives is lacking, this suggests that modification of the N-benzyl group could modulate antimicrobial effects.
Anticancer Activity
Glycine and its derivatives have been implicated in cancer cell metabolism.[7] Several studies have explored the anticancer potential of various glycine conjugates. For example, hybrid compounds containing glycine conjugated to coumarin, thiophene, and quinazoline (B50416) moieties have been synthesized and evaluated for their anticancer activity against prostate (PC-3) and breast (MCF-7) cancer cell lines.[8] One such derivative, compound 9f from the study, exhibited significant activity with the following IC50 values:
| Compound | Cell Line | IC50 (µg/L) |
| 9f | PC-3 | 14.7 ± 1.4 |
| 9f | MCF-7 | 16.5 ± 1.2 |
| Table 1: Anticancer activity of a glycine-conjugated hybrid compound.[8] |
These findings suggest that this compound could serve as a scaffold for the development of novel anticancer agents.
Anti-inflammatory Activity
N-phenylglycine derivatives have been investigated for their anti-inflammatory properties.[9] A study on N-(4-substituted phenyl)glycine derivatives demonstrated their ability to reduce inflammation in a carrageenan-induced rat paw edema model.[2] The most active compounds showed a significant percentage of edema inhibition. Although the substitution pattern differs from N-benzylglycine, this indicates that the N-aryl/alkyl glycine scaffold is a promising starting point for the development of anti-inflammatory agents.
| Compound | Dose (mg/kg) | % Inhibition of Edema |
| 6 | 50 | 51.82 |
| 7 | 50 | 43.80 |
| 3 | 50 | 40.39 |
| Table 2: Anti-inflammatory activity of selected N-(4-substituted phenyl)glycine derivatives.[2] |
Enzyme Inhibition
The potential for this compound derivatives to act as enzyme inhibitors is an underexplored area. Given their structural similarity to amino acids, these compounds could potentially target enzymes involved in amino acid metabolism or other pathways. General protocols for enzyme inhibition assays are available and can be adapted to screen these derivatives against a panel of relevant enzymes.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound and its derivatives. These protocols are based on established methods and can be adapted for specific research needs.
General Synthesis of N-Acyl-N-Benzylglycine Ethyl Ester Derivatives
Objective: To synthesize a library of N-acyl derivatives of this compound for biological screening.
Materials:
-
This compound
-
Various acyl chlorides or anhydrides
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other appropriate solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.2 equivalents) to the solution.
-
Slowly add the desired acyl chloride or anhydride (B1165640) (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of N-acyl-N-benzylglycine ethyl ester.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against selected bacterial strains.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in CAMHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
Objective: To assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Signaling Pathways and Mechanisms of Action
Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound or its direct derivatives. However, based on the activities of related compounds, several potential mechanisms can be hypothesized:
-
Inhibition of key enzymes: As analogues of amino acids, these compounds could potentially interfere with enzymes involved in amino acid biosynthesis or catabolism.
-
Interaction with cell membranes: For antimicrobial activity, derivatives could be designed to disrupt bacterial cell membranes, similar to quaternary ammonium compounds.
-
Modulation of inflammatory pathways: Derivatives may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), or interfere with cytokine signaling.
-
Induction of apoptosis in cancer cells: Anticancer effects could be mediated by inducing programmed cell death through various intracellular signaling cascades.
Further research, including target identification and validation studies, is necessary to elucidate the precise mechanisms of action of any biologically active this compound derivatives.
Conclusion and Future Directions
This compound represents a promising and underexplored scaffold in medicinal chemistry. While direct evidence of its biological activity is limited, the activities observed in structurally related compounds, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory research, strongly suggest its potential as a template for the design of novel therapeutic agents. The synthetic accessibility of this core structure allows for the rapid generation of diverse libraries of derivatives for high-throughput screening.
Future research efforts should focus on:
-
Systematic derivatization: Synthesizing and screening a broad range of N-acyl, N-sulfonyl, and ring-substituted derivatives to establish clear structure-activity relationships.
-
Broad biological screening: Evaluating these derivatives against a wide panel of biological targets, including various bacterial and fungal strains, cancer cell lines, and key enzymes involved in inflammation and other disease processes.
-
Mechanism of action studies: For any identified hits, conducting detailed mechanistic studies to identify their molecular targets and signaling pathways.
This technical guide provides a foundational framework to stimulate and guide such research endeavors. The exploration of the biological activity of this compound and its derivatives holds significant promise for the discovery of new and effective therapeutic agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
The Pivotal Role of N-Benzylglycine Ethyl Ester as a Chemical Intermediate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Benzylglycine ethyl ester is a versatile N-substituted amino acid derivative that serves as a crucial building block in a multitude of chemical syntheses. Its unique structural features make it an invaluable intermediate in the pharmaceutical, agrochemical, and chemical industries. This technical guide provides a comprehensive overview of the synthesis, applications, and experimental protocols related to this compound, with a focus on its role in drug discovery and development.
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes, each with its own advantages and limitations. The choice of method often depends on factors such as the availability of starting materials, desired yield and purity, and scalability.
Comparison of Synthetic Methods
The following table summarizes the key quantitative data for the most common methods used to synthesize this compound, allowing for easy comparison.
| Starting Material(s) | Reagents & Conditions | Yield (%) | Purity (%) | Reference(s) |
| Glycine (B1666218) ethyl ester hydrochloride, Benzyl (B1604629) chloride | Triethylamine (B128534), Ethanol, 40°C | 80.3 | Not specified | [1] |
| Benzylamine, Ethyl 2-bromoacetate | Benzyltriethylammonium chloride, Diisopropylethylamine, Dichloromethane, 25-28°C | 97.7 | 98.4 (HPLC) | [2] |
| Ethyl chloroacetate | Not specified | ~65 | Not specified | [1] |
| Benzyl chloride, Glycine ethyl ester | Pyridine, Xylene, Toluene or Xylene, 110-140°C | High (not specified) | Not specified | [3][4] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound via two common and effective routes.
N-Alkylation of Glycine Ethyl Ester Hydrochloride with Benzyl Chloride
This method utilizes readily available starting materials and offers a good yield.[1]
Materials:
-
Glycine ethyl ester hydrochloride
-
Triethylamine
-
Ethanol
-
Benzyl chloride
-
Anhydrous magnesium sulfate (B86663)
-
Water
Procedure:
-
To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.
-
Heat the mixture to reflux for 1 hour.
-
Cool the mixture, which will result in the precipitation of a white solid.
-
Filter the solid and add another 20.0 g of triethylamine to the filtrate.
-
Cool the mixture to 0-5°C and slowly add 27.8 g of benzyl chloride dropwise.
-
Allow the reaction to proceed at 40°C for 4 hours.
-
After the reaction is complete, filter the mixture.
-
Wash the filtrate with water until it is neutral.
-
Dry the solution with anhydrous magnesium sulfate and filter off the drying agent.
-
Distill the remaining residue under reduced pressure at 100°C, collecting the fraction at 139-142°C to obtain this compound as a pale yellow oily liquid.
Reaction of Benzylamine with Ethyl 2-bromoacetate
This high-yield method is another effective way to synthesize the target compound.[2]
Materials:
-
Benzylamine
-
Dichloromethane
-
Benzyltriethylammonium chloride
-
Diisopropylethylamine
-
Ethyl 2-bromoacetate
Procedure:
-
In a 1000 mL three-necked flask, combine 43 g (0.4 mol) of benzylamine, 250 mL of dichloromethane, 45.6 g (0.2 mol) of benzyltriethylammonium chloride, and 12.5% diisopropylethylamine (1.2 mol).
-
Stir the mixture at room temperature.
-
Slowly add a solution of 217.3 g (1.2 mol) of ethyl 2-bromoacetate in 150 mL of methylene (B1212753) chloride dropwise.
-
Maintain the reaction temperature at 25-28°C for 4 hours.
-
Upon completion, cool the reaction mixture to 0-5°C.
-
Concentrate the filtrate under reduced pressure to yield this compound as a light brown oil.
Role as a Chemical Intermediate in Drug Development
This compound is a valuable precursor for a wide range of amino acid derivatives and peptide analogs, making it a significant intermediate in the synthesis of various pharmaceuticals.[5] Its applications extend to enhancing the solubility and bioavailability of certain active pharmaceutical ingredients (APIs).
Synthesis of Peptides and Peptoids
The benzyl group on the nitrogen atom serves as a protecting group, allowing for selective reactions at the carboxylic acid or ester functionality. This makes this compound a useful building block in solution-phase peptide synthesis.[6] It is also a key component in the synthesis of peptoids (N-substituted glycine oligomers), which are peptide mimics with applications in drug discovery due to their enhanced stability against proteolytic degradation.
Precursor to Anticonvulsant Agents
Research has shown that derivatives of N-substituted glycine can exhibit anticonvulsant properties. While glycine itself has weak anticonvulsant activity, N-acylated derivatives, which can be synthesized from intermediates like this compound, have shown promise in preclinical studies. For instance, N-(benzyloxycarbonyl)glycine amides have been identified as potent anticonvulsant agents.[7]
Potential Role in the Synthesis of ACE Inhibitors
Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs used to treat high blood pressure and heart failure. The synthesis of some ACE inhibitors involves the coupling of N-substituted amino acid derivatives. While a direct, widely published synthesis of a major ACE inhibitor like Lisinopril (B193118) from this compound is not prominently documented in the provided search results, the structural motif of N-substituted glycine esters is relevant to the synthesis of dipeptide and tripeptide mimetics that form the core of many ACE inhibitors. The synthesis of Lisinopril, for example, involves the reductive amination of an α-keto acid with a protected lysine (B10760008) derivative, a reaction type that is conceptually similar to some synthetic routes for N-substituted glycine esters.[8][9][10][11]
Logical Workflow: Synthesis of a Dipeptide using this compound
The following diagram illustrates a logical workflow for the synthesis of a dipeptide, highlighting the role of this compound as a key intermediate.
Caption: A logical workflow for the synthesis of a dipeptide using this compound.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it an essential tool for organic chemists, particularly those in the field of drug discovery and development. The ability to readily incorporate this building block into more complex molecules underscores its importance in the synthesis of peptides, peptoids, and other biologically active compounds. As research into novel therapeutics continues, the demand for such adaptable intermediates is likely to grow, further solidifying the central role of this compound in modern organic synthesis.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN1477095A - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]
- 4. CN1202076C - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound 97 6436-90-4 [sigmaaldrich.com]
- 7. N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2004000874A1 - Process for the production of lisinopril - Google Patents [patents.google.com]
- 9. EP1513868B1 - Process for the production of lisinopril - Google Patents [patents.google.com]
- 10. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN1053437C - Synthetic method for lisinopril - Google Patents [patents.google.com]
N-Benzylglycine Ethyl Ester: A Technical Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylglycine ethyl ester, also known as ethyl 2-(benzylamino)acetate, is a pivotal secondary amine derivative of glycine (B1666218). It serves as a crucial intermediate and building block in various synthetic applications, particularly within the pharmaceutical, agrochemical, and specialty chemical industries.[1][2][3] Its structural features—a reactive secondary amine, a readily hydrolyzable ethyl ester, and a benzyl (B1604629) protecting group—make it a versatile reagent for constructing more complex molecules. This guide provides an in-depth overview of its key characteristics, synthesis protocols, and applications, tailored for professionals in chemical research and development.
Physicochemical and Analytical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for designing synthetic routes, purification strategies, and for ensuring safe handling and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 6436-90-4 | [4] |
| Molecular Formula | C₁₁H₁₅NO₂ | [4][5] |
| Molecular Weight | 193.24 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Density | 1.031 g/mL at 25 °C | [5] |
| Boiling Point | 140-142 °C at 10 mmHg | [2] |
| 277 °C at 760 mmHg | [5] | |
| Refractive Index | n20/D 1.506 | [5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Solubility | Not miscible or difficult to mix in water. Soluble in organic solvents like ethanol (B145695) and dichloromethane. | [2][6] |
| Storage | 2-8 °C, under nitrogen |[5] |
Table 2: Analytical Specifications
| Parameter | Value | Reference(s) |
|---|---|---|
| Assay (GC) | ≥96.0% - 97% | |
| Key Synonyms | Ethyl (benzylamino)acetate, Ethyl N-benzylglycinate, Bzl-Gly-OEt | [4] |
| Spectroscopic Data | IR and Mass Spectrometry (electron ionization) data available from NIST. |[7][8] |
Synthesis of this compound
Several synthetic routes to this compound have been developed, with the choice of method often depending on starting material availability, cost, and desired yield. A common issue in synthesis is the formation of the N,N-dibenzylglycine ethyl ester byproduct, which can reduce the yield of the desired secondary amine.[1]
Common Synthetic Pathways
The synthesis of this compound typically involves the N-alkylation of a glycine ethyl ester precursor.
Experimental Protocols
Protocol 1: Synthesis from Glycine Ethyl Ester Hydrochloride [1] This method is noted for its good yield (80.3%) and use of widely available starting materials.
-
Preparation of Glycine Ethyl Ester Free Base:
-
Add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol to a reaction flask.
-
Heat the mixture to reflux and maintain for 1 hour.
-
Cool the mixture, which will result in the precipitation of a white solid (triethylamine hydrochloride).
-
Filter the solid and collect the filtrate.
-
-
N-Alkylation Reaction:
-
To the filtrate, add another 20.0 g of triethylamine.
-
Cool the mixture to a temperature range of 0-5°C.
-
Slowly add 27.8 g of benzyl chloride dropwise to the cooled mixture.
-
After the addition is complete, raise the temperature to 40°C and allow the reaction to proceed for 4 hours.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture.
-
Wash the filtrate with water until it is neutral.
-
Dry the solution with anhydrous magnesium sulfate (B86663) and filter off the drying agent.
-
Distill the remaining residue under reduced pressure, collecting the fraction at 139-142°C (at 10 mmHg) to yield a pale yellow oily liquid (31.0 g, 80.3% yield).
-
Protocol 2: Synthesis from Benzylamine and Ethyl Bromoacetate [9] This route reports a very high yield of 97.7%.
-
Reaction Setup:
-
To a 1000 mL three-necked flask, add 43 g (0.4 mol) of benzylamine, 250 mL of dichloromethane, 45.6 g (0.2 mol) of benzyltriethylammonium chloride, and diisopropylethylamine (1.2 mol).
-
Stir the mixture at room temperature.
-
-
Addition of Alkylating Agent:
-
Prepare a solution of 217.3 g (1.2 mol) of ethyl 2-bromoacetate in 150 mL of methylene (B1212753) chloride.
-
Add this solution dropwise to the reaction flask.
-
-
Reaction and Work-up:
-
Maintain the reaction at 25-28°C for 4 hours.
-
After the reaction is complete, cool the solution to 0-5°C.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain 75.5 g (97.7% yield) of a light brown oil.
-
Applications in Synthesis
This compound is a versatile building block due to its protected N-terminus and reactive ester group. Its primary application is in peptide synthesis and as a precursor for various pharmaceutical and agrochemical compounds.[2][5][6]
Peptide Synthesis
The compound is suitable for solution-phase peptide synthesis. The secondary amine can be coupled with an N-protected amino acid to form a peptide bond. Subsequently, the ethyl ester can be hydrolyzed to a carboxylic acid for further chain elongation, or the benzyl group can be removed via hydrogenolysis to deprotect the amine.
Pharmaceutical and Agrochemical Intermediate
This compound is a precursor for a range of bioactive compounds.[6][10] It is used in the synthesis of:
-
Human leukocyte elastase inhibitors for treating emphysema and rheumatoid arthritis.[5]
-
Vascular soothing kinin antagonists.[5]
-
The herbicide N-phosphine carboxymethyl Glycine.[5]
-
The pesticide 3-benzylsydnone.[5]
Its structure is also valuable for creating amino acid derivatives and peptide analogs, which can help enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[10]
Reactivity and Handling
Chemical Reactivity
-
Ester Hydrolysis: The ethyl ester group is sensitive to strong acids or bases, which can lead to hydrolysis to form N-benzylglycine.[6]
-
N-Deprotection: The N-benzyl group is a common protecting group for amines and can typically be removed under hydrogenolysis conditions (e.g., H₂, Pd/C).
-
N-Alkylation/Acylation: The secondary amine is nucleophilic and can undergo further alkylation or acylation reactions. Care must be taken to avoid double benzylation during synthesis.[1]
Safe Handling and Storage
-
Handling: Use in a well-ventilated area.[11] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[5][11] Avoid contact with skin and eyes, and prevent inhalation or ingestion.[11]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[11][12] Recommended storage temperature is between 2-8°C.[5]
-
Fire Safety: this compound is a combustible liquid. In case of fire, use water spray, dry chemical, carbon dioxide, or chemical foam as extinguishing media.[11]
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | 6436-90-4 [chemicalbook.com]
- 3. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound | C11H15NO2 | CID 80908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. CAS 6436-90-4: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of N-Benzylglycine ethyl ester from glycine ethyl ester hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of N-Benzylglycine ethyl ester, a key intermediate in the pharmaceutical and chemical industries. The protocol details the N-alkylation of glycine (B1666218) ethyl ester hydrochloride with benzyl (B1604629) chloride. This application note includes a detailed experimental protocol, tabulated analytical data for the final product, and visual diagrams illustrating the experimental workflow and the underlying chemical reaction mechanism, designed to be a valuable resource for researchers in organic synthesis and drug development.
Introduction
This compound is a significant building block in the synthesis of various organic molecules, including pharmaceuticals and pesticides.[1] Its preparation from readily available starting materials is of considerable interest. The method described herein focuses on the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride in the presence of a base. This approach is efficient, scalable, and yields the desired product in high purity.[1] Factors influencing the reaction, such as temperature and the presence of binding agents, can affect the formation of byproducts like N,N-dibenzylglycine ethyl ester.[1] Careful control of reaction parameters is therefore crucial for maximizing the yield of the mono-alkylated product.
Chemical Reaction
The synthesis proceeds via the nucleophilic substitution of the chlorine atom in benzyl chloride by the amino group of glycine ethyl ester. Triethylamine (B128534) is used to neutralize the hydrochloric acid formed during the reaction, as well as to deprotonate the glycine ethyl ester hydrochloride salt, thus liberating the free amine for the reaction.
Reaction Scheme:
Glycine Ethyl Ester Hydrochloride + Benzyl Chloride → this compound + Triethylamine Hydrochloride
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₂ | [2][3] |
| Molecular Weight | 193.24 g/mol | [2] |
| Appearance | Colorless to pale yellow oily liquid | [2] |
| Boiling Point | 139-142 °C at reduced pressure | [1] |
| Yield | 80.3% | [1] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Spectral data is available. | [2] |
| ¹³C NMR | Spectral data is available. | [2] |
| IR (Infrared) Spectroscopy | Spectral data is available. | [2][4] |
| Mass Spectrometry (MS) | Top m/z peak at 91, with other significant peaks at 120 and 106. | [2] |
Experimental Protocol
This protocol is based on a reported procedure for the synthesis of this compound.[1]
Materials:
-
Glycine ethyl ester hydrochloride (28.0 g)
-
Triethylamine (20.0 g + 20.0 g)
-
Ethanol (B145695) (200 ml)
-
Benzyl chloride (27.8 g)
-
Anhydrous magnesium sulfate
-
Water
Equipment:
-
Reaction flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Liberation of the Free Amine:
-
To a reaction flask, add glycine ethyl ester hydrochloride (28.0 g), triethylamine (20.0 g), and ethanol (200 ml).
-
Heat the mixture to reflux for 1 hour.
-
Cool the mixture, which will result in the precipitation of a white solid (triethylamine hydrochloride).
-
Filter the solid and collect the filtrate.
-
-
N-Alkylation Reaction:
-
To the filtrate, add another portion of triethylamine (20.0 g).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add benzyl chloride (27.8 g) dropwise to the cooled mixture.
-
After the addition is complete, allow the reaction to proceed at 40 °C for 4 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, filter the mixture to remove any solids.
-
Wash the filtrate with water until it is neutral.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting residue by distillation under reduced pressure at 100 °C.
-
Collect the fraction at 139-142 °C, which is the this compound product (31.0 g, 80.3% yield).[1]
-
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Reaction Mechanism
References
Application of N-Benzylglycine Ethyl Ester in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Application Note ID: AN-NBGEE-20251205
Version: 1.0
Introduction
N-Benzylglycine ethyl ester (CAS 6436-90-4) is a versatile synthetic intermediate with significant applications in pharmaceutical manufacturing.[1][2] Its structure, combining a protected amino acid moiety with an ester functional group, makes it a valuable building block for the synthesis of complex molecules, particularly peptidomimetics and active pharmaceutical ingredients (APIs).[3][4] This document provides detailed application notes and protocols for the use of this compound in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a critical class of drugs for the management of hypertension and heart failure.
Core Applications in Pharmaceutical Synthesis
This compound serves as a crucial precursor for the synthesis of the key intermediate, N-[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine, which forms the backbone of several widely used ACE inhibitors such as Enalapril, Lisinopril, and Benazepril. The primary synthetic strategy involves the reductive amination of a keto ester with an amino acid derivative.
The overall synthetic logic is depicted in the workflow below:
Caption: General synthetic workflow for ACE inhibitors using this compound.
Data Presentation: Synthesis of this compound
Several methods for the synthesis of this compound have been reported, with varying yields and purities. The selection of a specific route often depends on the availability of starting materials, cost, and desired purity.
| Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Reference(s) |
| Glycine ethyl ester hydrochloride, Benzyl (B1604629) chloride | Triethylamine (B128534), Ethanol (B145695), 40°C | 80.3 | - | [1] |
| Ethyl chloroacetate, Benzylamine | Binding agents, Increased temperature | ~65 | - | [1] |
| Ethyl bromoacetate, Benzylamine | Benzyltriethylammonium chloride, Diisopropylethylamine | 97.7 | 98.4 (HPLC) | [5] |
| Benzyl chloride, Glycine ethyl ester | Pyridine (B92270)/Xylidene catalyst, Toluene, 110-140°C | - | >97.0 |
Experimental Protocols
Protocol 1: Synthesis of this compound from Glycine Ethyl Ester Hydrochloride
This protocol describes a high-yield synthesis of the title compound.
Materials:
-
Glycine ethyl ester hydrochloride (28.0 g)
-
Triethylamine (40.0 g total)
-
Ethanol (200 ml)
-
Benzyl chloride (27.8 g)
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
To a flask, add glycine ethyl ester hydrochloride (28.0 g), triethylamine (20.0 g), and ethanol (200 ml).
-
Heat the mixture to reflux for 1 hour.
-
Cool the mixture, which will result in the precipitation of a white solid.
-
Filter the solid and add the remaining triethylamine (20.0 g) to the filtrate.
-
Cool the filtrate to 0-5°C and slowly add benzyl chloride (27.8 g) dropwise.
-
Allow the reaction to proceed at 40°C for 4 hours.
-
After the reaction is complete, filter the mixture.
-
Wash the filtrate with water until it is neutral.
-
Dry the solution with anhydrous magnesium sulfate and filter.
-
Distill the residue under reduced pressure at 100°C. Collect the fraction at 139-142°C to obtain this compound as a pale yellow oily liquid (31.0 g, 80.3% yield).[1]
Protocol 2: Synthesis of Enalapril from N-[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine
This protocol outlines the final steps in the synthesis of the ACE inhibitor Enalapril, starting from the key intermediate derived from this compound.
Materials:
-
N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine (20.0 g)
-
Disodium (B8443419) hydrogen phosphate (B84403) (20.4 g)
-
Dichloromethane (B109758) (200 ml total)
-
Triphosgene (B27547) (8.4 g)
-
Pyridine (0.5 ml)
-
L-proline (9.8 g)
-
Sodium hydroxide (B78521) (3.4 g)
-
Tetrahydrofuran (B95107) (140 ml total)
-
Hydrochloric acid
-
n-Heptane
Procedure:
-
Formation of the N-carboxyanhydride (NCA):
-
Dissolve disodium hydrogen phosphate (20.4 g) in 100 ml of water.
-
Add 160 ml of dichloromethane and N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine (20.0 g) and stir at room temperature.
-
Dissolve triphosgene (8.4 g) in 40 ml of dichloromethane and add it dropwise to the reaction mixture.
-
After 1 hour, add pyridine (0.5 ml), stir for another hour, and then separate the organic phase.
-
Concentrate the organic phase under reduced pressure to obtain an oily substance.
-
Dissolve the oil in 16 ml of dichloromethane and add it dropwise to 200 ml of n-heptane.
-
Stir and crystallize at 0-10°C for 1 hour. Filter to obtain the white solid N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride.[6]
-
-
Coupling with L-proline:
-
In a separate flask, dissolve L-proline (9.8 g) and sodium hydroxide (3.4 g) in a mixture of 100 ml water and 70 ml tetrahydrofuran.
-
Cool this solution to 0-10°C in an ice bath.
-
Add the previously prepared NCA (20.0 g) dissolved in 70 ml of tetrahydrofuran dropwise.
-
Maintain the temperature at 0-10°C and continue stirring for 2 hours.
-
Adjust the pH to 6 with hydrochloric acid and remove the tetrahydrofuran under reduced pressure to yield Enalapril.[6]
-
Signaling Pathway and Mechanism of Action
ACE inhibitors, synthesized using this compound as a key building block, exert their therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS).[4][7][8] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.
Caption: Mechanism of action of ACE inhibitors on the RAAS pathway.
ACE inhibitors block the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[4][8][9] This inhibition leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, resulting in decreased sodium and water retention.[4][7] The net effect is a reduction in blood pressure, making ACE inhibitors a cornerstone in the treatment of hypertension. Additionally, ACE is responsible for the breakdown of bradykinin (B550075), a vasodilator. By inhibiting ACE, these drugs also increase bradykinin levels, which further contributes to their blood pressure-lowering effect.[4]
Conclusion
This compound is a pivotal intermediate in the pharmaceutical industry, enabling the efficient synthesis of a key structural motif found in numerous ACE inhibitors. The protocols and data presented herein provide a comprehensive resource for researchers and professionals involved in the development and manufacturing of these life-saving medications. A thorough understanding of its synthetic applications and the mechanism of the resulting pharmaceuticals is essential for innovation in cardiovascular drug discovery.
References
- 1. US4716235A - Process for preparing N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanyl-L-proline - Google Patents [patents.google.com]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. N-Benzylglycinethylester 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ACE Inhibitors’ Mechanism of Action: Here’s What They Do - GoodRx [goodrx.com]
Application Notes and Protocols: N-Benzylglycine Ethyl Ester in the Synthesis of Agrochemicals and Dyestuffs
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzylglycine ethyl ester is a versatile intermediate with significant applications in the synthesis of a wide range of organic compounds, including those with biological activity and coloring properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals, with a focus on sulfonylurea herbicides, and in the production of dyestuffs, particularly disperse azo dyes. The protocols are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound (CAS 6436-90-4) is a derivative of the amino acid glycine (B1666218), featuring a benzyl (B1604629) group attached to the nitrogen atom and an ethyl ester at the carboxyl terminus.[2] This structure imparts unique reactivity, making it a valuable building block in organic synthesis. Its applications span the pharmaceutical, agrochemical, and dyestuff industries.[2] In the realm of agrochemicals, it serves as a precursor for complex heterocyclic structures found in some herbicides. For the dyestuff industry, its aromatic and secondary amine functionalities allow it to be a key component in the synthesis of azo dyes.
Synthesis of this compound
A reliable supply of high-purity this compound is crucial for its application in further syntheses. Several methods for its preparation have been reported, with varying yields and scalability. A common and efficient laboratory-scale synthesis involves the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride.
Experimental Protocol: Synthesis from Glycine Ethyl Ester Hydrochloride
This protocol describes the synthesis of this compound via the N-alkylation of glycine ethyl ester hydrochloride.
Materials:
-
Glycine ethyl ester hydrochloride
-
Benzyl chloride
-
Anhydrous magnesium sulfate
-
Water (distilled or deionized)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus for vacuum distillation
Procedure:
-
To a round-bottom flask, add glycine ethyl ester hydrochloride (28.0 g) and ethanol (200 ml).
-
Add triethylamine (20.0 g) to the mixture.
-
Heat the mixture to reflux and maintain for 1 hour with stirring.
-
Cool the reaction mixture, which will result in the precipitation of a white solid (triethylamine hydrochloride).
-
Filter the mixture to remove the solid precipitate.
-
To the filtrate, add another portion of triethylamine (20.0 g).
-
Cool the filtrate to 0-5°C in an ice bath.
-
Slowly add benzyl chloride (27.8 g) dropwise to the cooled filtrate while stirring.
-
After the addition is complete, warm the reaction mixture to 40°C and maintain for 4 hours.
-
After the reaction is complete, filter the mixture.
-
Wash the filtrate with water until it is neutral.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 80.3% | [1] |
| Purity | >97% | [3] |
| Appearance | Pale yellow oily liquid | [1] |
| Boiling Point | 139-142°C at reduced pressure | [1] |
Application in Agrochemical Synthesis: Sulfonylurea Herbicides
This compound is a potential precursor for the synthesis of sulfonylurea herbicides. The sulfonylurea class of herbicides are widely used in agriculture due to their high efficacy at low application rates and their selective action. The general structure of a sulfonylurea herbicide consists of a sulfonylurea bridge linking an aryl or heterocyclic group to a pyrimidine (B1678525) or triazine ring.
General Synthetic Pathway
The synthesis of sulfonylurea herbicides typically involves the reaction of a sulfonamide with an isocyanate or a carbamate (B1207046) of a heterocyclic amine. This compound could be used to synthesize a substituted heterocyclic amine, which would then be reacted to form the final sulfonylurea product.
Caption: General pathway for sulfonylurea herbicide synthesis.
Application in Dyestuff Synthesis: Disperse Azo Dyes
This compound can be utilized as a coupling component in the synthesis of azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). Disperse dyes are non-ionic dyes with low water solubility, suitable for dyeing hydrophobic fibers like polyester.
The synthesis of an azo dye involves two main steps: diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of the diazonium salt with a suitable coupling component. The secondary amine group and the activating ester group in this compound make it an effective coupling component.
Experimental Protocol: Synthesis of a Disperse Yellow Azo Dye
This protocol describes a representative synthesis of a disperse yellow azo dye using p-nitroaniline as the diazo component and this compound as the coupling component.
Materials:
-
p-Nitroaniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (B80452)
-
This compound
-
Sodium acetate (B1210297)
-
Ethanol
-
Water (distilled or deionized)
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
Part A: Diazotization of p-Nitroaniline
-
In a beaker, dissolve p-nitroaniline (1.38 g, 0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL). Heat gently if necessary to achieve dissolution.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (0.7 g, 0.01 mol) in water (5 mL).
-
Slowly add the sodium nitrite solution dropwise to the cooled p-nitroaniline solution, maintaining the temperature between 0-5°C.
-
Stir the mixture for an additional 15 minutes at this temperature to ensure complete diazotization. The resulting solution is the diazonium salt solution.
Part B: Coupling Reaction
-
In a separate beaker, dissolve this compound (1.93 g, 0.01 mol) in ethanol (20 mL).
-
Add a solution of sodium acetate (2.5 g) in water (10 mL) to the this compound solution and cool it to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold this compound solution with vigorous stirring.
-
A colored precipitate (the azo dye) should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Filter the precipitated dye using a Büchner funnel and wash it thoroughly with cold water.
-
Dry the dye in a desiccator or a vacuum oven at a low temperature.
Quantitative Data (Representative)
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | Yellow to orange powder |
| Melting Point | Varies depending on purity |
Workflow for Azo Dye Synthesis
References
Application Note: Synthesis of N-Benzylglycine Ethyl Ester via N-Alkylation
Abstract
This application note provides a detailed protocol for the synthesis of N-Benzylglycine ethyl ester, an important intermediate in the pharmaceutical and chemical industries.[1] The described method is an N-alkylation reaction involving the coupling of glycine (B1666218) ethyl ester hydrochloride and benzyl (B1604629) chloride. This process is characterized by its straightforward procedure, high yield, and cost-effectiveness, making it suitable for laboratory-scale synthesis and adaptable for larger-scale production.[2]
Introduction
This compound is a key building block in the synthesis of various bioactive molecules. Traditional synthesis routes have sometimes been hampered by low yields, the formation of byproducts such as N,N-dibenzylglycine ethyl ester, or the use of less accessible starting materials.[2] The protocol outlined here utilizes readily available glycine ethyl ester hydrochloride and benzyl chloride, offering a reliable and efficient method for its preparation.[2] The reaction proceeds via the N-alkylation of the primary amine of glycine ethyl ester with benzyl chloride in the presence of a base to neutralize the hydrogen chloride formed during the reaction.
Reaction Scheme
Experimental Protocol
3.1. Materials and Equipment
-
Reagents:
-
Glycine ethyl ester hydrochloride
-
Benzyl chloride
-
Triethylamine
-
Ethanol
-
Anhydrous magnesium sulfate (B86663)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Distillation apparatus for vacuum distillation
-
3.2. Procedure
-
Preparation of Glycine Ethyl Ester Free Base:
-
To a round-bottom flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.[2]
-
Heat the mixture to reflux and maintain for 1 hour.[2]
-
Cool the mixture, which will result in the precipitation of a white solid (triethylamine hydrochloride).[2]
-
Filter the solid and collect the filtrate.[2]
-
-
N-Alkylation Reaction:
-
Work-up and Purification:
-
After the reaction is complete, filter the mixture to remove any precipitated solids.[2]
-
Wash the filtrate with water until it is neutral.
-
Dry the organic layer with anhydrous magnesium sulfate and filter off the drying agent.[2]
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by vacuum distillation. Collect the fraction at 139-142°C to obtain this compound as a pale yellow oily liquid.[2] A literature source also reports a boiling point of 142-143°C at 10 mmHg.[3][4]
-
Data Presentation
Table 1: Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | ||
| Glycine ethyl ester HCl | 28.0 g | [2] |
| Benzyl chloride | 27.8 g | [2] |
| Triethylamine (Step 1) | 20.0 g | [2] |
| Triethylamine (Step 2) | 20.0 g | [2] |
| Ethanol | 200 ml | [2] |
| Reaction Conditions | ||
| Alkylation Temperature | 40°C | [2] |
| Reaction Time | 4 hours | [2] |
| Product | ||
| Product Name | This compound | [2] |
| Molecular Formula | C₁₁H₁₅NO₂ | [5][6] |
| Molecular Weight | 193.24 g/mol | [5] |
| Appearance | Pale yellow oily liquid | [2] |
| Yield | 31.0 g (80.3%) | [2] |
| Boiling Point | 139-142°C (at reduced pressure) | [2] |
Visualization of the Experimental Workflow
Caption: Workflow diagram for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Benzyl chloride is a lachrymator and is corrosive. Handle with care.
-
Triethylamine is a flammable and corrosive liquid with a strong odor.
-
Ethanol is a flammable liquid. Avoid open flames.
Conclusion
The N-alkylation protocol described provides an efficient and high-yielding method for the synthesis of this compound from readily available starting materials. The procedure is robust and can be easily implemented in a standard organic chemistry laboratory. The detailed steps and clear data presentation in this application note are intended to assist researchers in the successful preparation of this valuable synthetic intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN1202076C - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]
- 4. CN1477095A - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound [webbook.nist.gov]
Application Notes and Protocols: N-Benzylglycine Ethyl Ester in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylglycine ethyl ester is a versatile building block in organic synthesis, particularly valued in the preparation of bioactive molecules and pharmaceutical intermediates.[1] Its structure, combining a protected glycine (B1666218) moiety with an ethyl ester, allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex nitrogen-containing compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of bioactive heterocyclic compounds, showcasing its utility in multicomponent reactions and as a precursor for potent therapeutic agents.
Application 1: Synthesis of Pyrazolylpyrrolidine Derivatives via[2][3]-Dipolar Cycloaddition
This compound serves as a precursor to azomethine ylides, which are key intermediates in[2][3]-dipolar cycloaddition reactions. This approach allows for the diastereoselective synthesis of highly substituted pyrrolidine (B122466) rings, which are common scaffolds in many biologically active compounds. A prime example is the three-component domino reaction between a pyrazole-4-carboxaldehyde, an N-substituted-maleimide, and this compound to yield functionalized pyrazolylpyrrolidines.
Quantitative Data Summary
| Compound | Pyrazole Substituent (R¹) | Maleimide Substituent (R²) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 5a/6a | 1,3,5-trimethyl | N-phenyl | 85 | 1:1 |
| 5b/6b | 1,3,5-trimethyl | N-methyl | 82 | 1:1 |
| 5c/6c | 1-phenyl-3,5-dimethyl | N-phenyl | 88 | 1:1.2 |
| 5d/6d | 1-phenyl-3,5-dimethyl | N-methyl | 86 | 1:1.2 |
| 5e/6e | 1-phenyl-3,5-dimethyl | N-ethyl | 89 | 1:1.2 |
| 5f/6f | 1-phenyl-3,5-dimethyl | N-p-tolyl | 92 | 1:1.3 |
Experimental Protocol: General Procedure for the Synthesis of Pyrazolylpyrrolo[3,4-c]pyrroles (5a-f/6a-f)
-
To a 25.0 mL round-bottom flask equipped with a magnetic stirring bar and a reflux condenser, add the corresponding pyrazole-4-carboxaldehyde (0.2 mmol), N-substituted-maleimide (0.2 mmol), and this compound (0.22 mmol).
-
Add toluene (B28343) (8 mL) as the solvent.
-
Heat the mixture under reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 6–10 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the diastereomeric mixture of the pyrazolylpyrrolo[3,4-c]pyrrole products.
Experimental Workflow
Caption: Workflow for the synthesis of pyrazolylpyrrolidine derivatives.
Application 2: Synthesis of Isoindolinone Derivatives with Antitumor Activity
This compound can be envisioned as a precursor for the synthesis of N-benzyl substituted heterocyclic compounds. For instance, it can be utilized in the preparation of 2-benzylisoindolin-1-ones, a scaffold present in molecules with demonstrated antitumor activity. The synthesis involves the initial preparation of a suitable benzoyl chloride derivative which then acylates this compound, followed by intramolecular cyclization to form the isoindolinone core.
Proposed Synthetic Pathway
Caption: Proposed synthesis of bioactive isoindolinones.
Quantitative Data Summary of a Bioactive Isoindolinone Derivative
| Compound | Cell Line | IC₅₀ (µM) |
| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate | HepG2 (Liver Cancer) | 5.89[4] |
| HT-29 (Colon Cancer) | > 50 | |
| K562 (Leukemia) | > 50 |
Experimental Protocol: Synthesis of a 2-Benzylisoindolin-1-one Precursor
This protocol outlines a plausible synthesis of a key intermediate that would lead to the bioactive isoindolinone.
Step 1: Acylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a suitable base, such as triethylamine (B128534) (1.2 eq).
-
Slowly add a solution of 2-formylbenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude acylated product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reductive Cyclization to form the Isoindolinone Ring
-
Dissolve the purified acylated product from Step 1 in a suitable solvent such as methanol (B129727) or ethanol.
-
Add a reducing agent, for example, sodium borohydride (B1222165) (NaBH₄) (1.5 eq), portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 2-benzylisoindolin-1-one derivative.
-
Purify by recrystallization or column chromatography.
This N-benzylisoindolinone core can then be further functionalized to produce a variety of bioactive compounds.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a diverse range of bioactive compounds. Its utility in forming key intermediates for multicomponent reactions, such as azomethine ylides for[2][3]-dipolar cycloadditions, and as a foundational element for the construction of complex heterocyclic systems like isoindolinones, highlights its importance in medicinal chemistry and drug discovery. The protocols and data presented herein provide a practical guide for researchers to leverage the synthetic potential of this compound in the development of novel therapeutic agents.
References
Application Notes and Protocols for the Synthesis of N-Benzylglycine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-benzylglycine (B47885) and its derivatives are valuable N-alkylated amino acid analogs that serve as crucial building blocks in organic synthesis and medicinal chemistry.[1] Their incorporation into peptide sequences can significantly alter conformational stability, receptor binding affinity, and metabolic resistance.[1] These compounds are useful as intermediates for pharmaceuticals and photographic chemicals.[2] This document provides detailed experimental procedures for the synthesis of N-benzylglycine derivatives through various established methods, including reductive amination and direct N-alkylation.
Method 1: Reductive Amination of Glycine (B1666218) Derivatives with Benzaldehyde (B42025) Derivatives
Reductive amination is a versatile and widely used method for preparing N-benzylglycine derivatives. The reaction proceeds through the formation of a Schiff base intermediate from a glycine derivative and a benzaldehyde derivative, which is then reduced in situ to the desired N-benzylated product.[2][3] This method offers good control and often results in high yields.[2] Common reducing agents include sodium borohydride (B1222165), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[3][4]
Experimental Protocol: Synthesis of N-Benzylglycine via Reductive Amination
This protocol is adapted from a general procedure for the reductive amination of amines.[3]
Materials:
-
Glycine (or a glycine ester derivative)
-
Benzaldehyde (or a substituted benzaldehyde derivative)
-
Methanol
-
Sodium Borohydride (NaBH₄)
-
Acetic Acid
-
Sodium Hydroxide (NaOH) solution (for workup)
-
Dichloromethane (B109758) or Ethyl Acetate (B1210297) (for extraction)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the glycine derivative (1 equivalent) and the benzaldehyde derivative (1 equivalent) in methanol.
-
Stir the solution at room temperature for 30 minutes to facilitate the formation of the Schiff base (or the corresponding iminium ion).
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution. Acetic acid can be added to the reaction mixture to facilitate the reduction.[3]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[2]
-
Once the reaction is complete, carefully quench any excess reducing agent by the slow addition of water.
-
Adjust the pH of the solution to basic (pH > 9) using an aqueous solution of NaOH to precipitate the product if it is a free acid, or to prepare for extraction if it is an ester.
-
If the product is an ester, extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure N-benzylglycine derivative.
Data Summary: Reductive Amination
| Starting Amine | Starting Aldehyde | Reducing System | Yield | Reference |
| Glycine Derivatives | Benzaldehyde Derivatives | Pd/C, H₂ | High Yield | [2] |
| Heterocyclic Amines | Arylaldehydes | NaBH₄ / Acetic Acid | 50-75% | [3] |
Workflow for Reductive Amination
Caption: Workflow for the synthesis of N-benzylglycine derivatives via reductive amination.
Method 2: N-Alkylation of Glycine Ethyl Ester with Benzyl (B1604629) Chloride
Direct N-alkylation of glycine esters with benzyl halides is a straightforward approach to synthesizing N-benzylglycine esters.[5] This method typically requires a base to neutralize the hydrogen halide formed during the reaction. A common challenge is the potential for over-alkylation, leading to the formation of N,N-dibenzylglycine ethyl ester.[5] Careful control of reaction conditions, such as temperature and stoichiometry, can minimize this side product.
Experimental Protocol: Synthesis of N-Benzylglycine Ethyl Ester
This protocol is based on an optimized procedure for the N-alkylation of glycine ethyl ester hydrochloride.[5]
Materials:
-
Glycine ethyl ester hydrochloride
-
Triethylamine (B128534) (TEA)
-
Benzyl chloride
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
To a flask, add glycine ethyl ester hydrochloride (28.0 g), triethylamine (20.0 g), and ethanol (200 mL).
-
Heat the mixture to reflux and maintain for 1 hour. A white precipitate (triethylamine hydrochloride) will form.
-
Cool the mixture and filter off the solid precipitate.
-
Add an additional 20.0 g of triethylamine to the filtrate.
-
Cool the filtrate to 0-5 °C in an ice bath.
-
Slowly add benzyl chloride (27.8 g) dropwise to the cooled, stirred solution.
-
After the addition is complete, warm the reaction mixture to 40 °C and maintain for 4 hours.
-
Upon completion, filter the reaction mixture to remove any further precipitate.
-
Wash the filtrate with water until the aqueous layer is neutral.
-
Dry the organic layer with anhydrous magnesium sulfate, then filter.
-
Remove the solvent (ethanol) by rotary evaporation.
-
Purify the resulting residue by distillation under reduced pressure. Collect the fraction at 139-142 °C (at 100°C vacuum) to obtain this compound as a pale yellow oily liquid.[5]
Data Summary: N-Alkylation
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |
| Glycine ethyl ester HCl | Benzyl chloride | Triethylamine | Ethanol | 40 °C | 80.3% | [5] |
| Benzylamine | Ethyl bromoacetate | Diisopropylethylamine | Dichloromethane | 25-28 °C | 97.7% | [6] |
Workflow for N-Alkylation
Caption: Workflow for the synthesis of this compound via N-alkylation.
Method 3: Green Synthesis from Chloroacetic Acid
A more environmentally friendly, or "green," approach involves the reaction of an amine with chloroacetic acid in water, avoiding the use of toxic organic solvents.[7][8] This method is effective for synthesizing various N-substituted glycine derivatives.
Experimental Protocol: Green Synthesis of N-Alkyl Glycines
This protocol is a general procedure for the synthesis of N-substituted glycines in an aqueous medium.[7][8]
Materials:
-
Alkyl Amine (e.g., Benzylamine)
-
Chloroacetic Acid
-
Water
-
Hydrochloric Acid (HCl, 1 M)
-
Ice bath, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Prepare a solution of chloroacetic acid (10 mmol, 0.945 g) in 3 mL of water in a flask placed in an ice bath.
-
In a separate container, prepare a solution of the alkyl amine (e.g., benzylamine, 22 mmol) in 3 mL of cold water.
-
Add the amine solution dropwise to the stirred chloroacetic acid solution in the ice bath.
-
Continue stirring the reaction mixture constantly for 24 hours, allowing it to gradually warm to room temperature.
-
After 24 hours, remove the water completely using a rotary evaporator until a white precipitate is observed.
-
Wash the resulting chloride salt with pure acetone several times to remove unreacted starting materials and byproducts.
-
Acidify the washed product with HCl (1 M) to a pH of 2.
-
Allow the final product to crystallize by slow evaporation at room temperature. Recrystallization from HCl (1 M) can be performed for further purification.[7]
Data Summary: Green Synthesis
| Amine | Reagent | Solvent | Reaction Time | Key Feature | Reference |
| Alkyl Amines | Chloroacetic Acid | Water | 24 h | Avoids toxic solvents | [7][8] |
Workflow for Green Synthesis
Caption: Workflow for the green synthesis of N-substituted glycines in water.
References
- 1. N-Benzylglycine | High-Purity Building Block [benchchem.com]
- 2. JPH05178802A - Production of n-benzylglycine and its derivative - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: N-Benzylglycine Ethyl Ester as a Versatile Precursor for Amino Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-benzylglycine ethyl ester as a foundational building block for the synthesis of diverse non-proteinogenic amino acid analogs. The protocols detailed below offer step-by-step methodologies for the creation of α-substituted and cyclic amino acid derivatives, crucial components in modern drug discovery and development.
Introduction
This compound is a highly versatile intermediate in organic and medicinal chemistry.[1] Its structure incorporates a protected amine (N-benzyl group) and a protected carboxylic acid (ethyl ester), allowing for selective modifications at the α-carbon. This strategic protection makes it an ideal starting material for the synthesis of a wide array of amino acid analogs, which are of significant interest in pharmaceutical research for their potential to enhance the stability, potency, and selectivity of peptide-based therapeutics.[2] The incorporation of unnatural amino acids can lead to compounds with improved pharmacokinetic profiles and novel biological activities.[3][4]
Key Synthetic Applications
The primary applications of this compound in the synthesis of amino acid analogs revolve around two key transformations:
-
α-Alkylation: The hydrogens on the α-carbon of this compound can be abstracted by a strong base to form a nucleophilic enolate. This enolate can then react with various electrophiles (e.g., alkyl halides) to introduce a wide range of substituents at the α-position.
-
Cyclization Reactions: The reactive sites within the this compound backbone can be exploited to construct cyclic amino acid analogs, such as proline and piperidine (B6355638) derivatives. These constrained analogs are valuable for probing receptor binding sites and for creating conformationally restricted peptides.
Subsequent deprotection of the N-benzyl and ethyl ester groups yields the final amino acid analog.
Experimental Protocols
Protocol 1: Synthesis of α-Alkylated Amino Acid Analogs via Enolate Alkylation
This protocol describes the synthesis of an α-substituted amino acid analog through the alkylation of the enolate of this compound. The subsequent catalytic hydrogenolysis removes the N-benzyl protecting group to yield the final product.
Workflow for α-Alkylation of this compound
Caption: General workflow for the synthesis of α-alkylated amino acid analogs.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Alkyl halide (e.g., benzyl (B1604629) bromide, octyl bromide)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
Procedure:
-
Enolate Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (10 mL per 1 mmol of this compound).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equivalents) to the stirred THF.
-
Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the LDA solution.
-
Stir the reaction mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
Slowly add the alkyl halide (1.2 equivalents) to the enolate solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers with saturated NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
-
N-Debenzylation (Catalytic Transfer Hydrogenation):
-
Dissolve the purified α-alkylated N-benzyl amino ester (1 equivalent) in methanol or ethanol.
-
Add 10% Pd/C (10% by weight of the substrate).
-
Add ammonium formate (5 equivalents) in one portion.
-
Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude α-alkylated amino acid ester.
-
For the free amino acid, subsequent hydrolysis of the ester is required.
-
Quantitative Data:
| Alkyl Halide | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| n-Octyl bromide | (S)-α-(octyl)glycine derivative | 98 | 98.8:1.2 |
*Yields and diastereomeric ratios are based on the alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base, which serves as a model for the potential stereoselectivity achievable in such reactions.[5]
Protocol 2: Synthesis of N-Benzyl-7-azaspiro[4.5]decane-1-carboxylate (A Spirocyclic Amino Acid Analog)
This protocol is adapted from a known synthesis of spirocyclic GABA analogs and illustrates how N-benzylglycine derivatives can be utilized in the construction of complex cyclic amino acid structures.[6]
Workflow for Spirocyclic Amino Acid Analog Synthesis
Caption: Synthetic pathway for a spirocyclic amino acid analog.
Materials:
-
Ethyl cyclopentanonecarboxylate
-
Benzylamine
-
Acrolein
-
Lithium aluminum hydride (LiAlH₄)
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium tert-butoxide
-
Hydrochloric acid (HCl)
-
Methanol or Ethanol
-
Sulfuric acid (H₂SO₄)
Procedure:
-
Aminolysis:
-
React ethyl cyclopentanonecarboxylate with benzylamine to form the corresponding β-keto amide.[6]
-
-
Michael Addition:
-
Perform a Michael addition of the β-keto amide to acrolein to yield the α-substituted β-keto amide.[6]
-
-
Reductive Cyclization:
-
Reduce the α-substituted β-keto amide with LiAlH₄ to induce a reductive cyclization, forming a mixture of epimeric spirocyclic alcohols.[6]
-
-
Oxidation:
-
Oxidize the spirocyclic alcohols to the corresponding spirocyclic ketone using Swern oxidation (oxalyl chloride, DMSO, triethylamine).[6]
-
-
Nitrile Formation:
-
Treat the spirocyclic ketone with tosylmethyl isocyanide and potassium tert-butoxide to form a mixture of diastereomeric nitriles. The diastereomers can be separated by chromatography.[6]
-
-
Hydrolysis and Esterification:
-
Hydrolyze the separated nitriles with concentrated HCl to the carboxylic acids.
-
Esterify the carboxylic acids using an excess of methanol or ethanol with a catalytic amount of sulfuric acid to yield the diastereomerically pure spirocyclic amino acid esters.[6]
-
Quantitative Data:
| Step | Product | Yield (%) |
| Hydrolysis and Esterification of Nitrile | Diastereomerically pure amino acid ester | 82-84 |
Biological Relevance and Signaling Pathways
Non-proteinogenic amino acid analogs derived from this compound have significant potential in drug discovery due to their ability to modulate various biological targets, including enzymes and receptors in the central nervous system.[7] For instance, analogs of γ-aminobutyric acid (GABA), an inhibitory neurotransmitter, are of great interest for treating anxiety, epilepsy, and other neurological disorders.[8]
GABAergic Synapse Signaling Pathway
Amino acid analogs can modulate neurotransmitter signaling. For example, GABA analogs can act as agonists or antagonists at GABA receptors, or as inhibitors of GABA reuptake, thereby influencing neuronal excitability.
Caption: Simplified diagram of a GABAergic synapse and potential sites of action for GABA analogs.
Furthermore, derivatives of N-benzylglycine have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease.[9][10] The development of novel AChE inhibitors is an active area of research.
Conclusion
This compound is a valuable and cost-effective precursor for the synthesis of a wide range of amino acid analogs. The methodologies outlined in these application notes provide a foundation for researchers to explore the synthesis of novel α-substituted and cyclic amino acids. The resulting compounds are of significant interest for their potential to modulate biological pathways and serve as leads in drug discovery programs targeting neurological disorders and other diseases.
References
- 1. This compound [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. news-medical.net [news-medical.net]
- 5. Asymmetric synthesis of (S)-α-(octyl)glycine via alkylation of Ni(II) complex of chiral glycine Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation and molecular modeling studies of substituted N-benzyl-2-phenylethanamines as cholinesterase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Three-Component Domino Process Using N-Benzylglycine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a three-component domino reaction utilizing N-benzylglycine ethyl ester for the synthesis of complex heterocyclic scaffolds. This powerful, atom-economical process allows for the rapid construction of diverse molecular architectures, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
Domino reactions, also known as tandem or cascade reactions, are chemical processes in which multiple bonds are formed in a single synthetic operation without isolating intermediates. This approach offers significant advantages in terms of efficiency, reduced waste, and operational simplicity. The three-component domino process described herein involves the reaction of a pyrazole-4-carboxaldehyde, an N-substituted-maleimide, and this compound. The key mechanistic step is the in-situ generation of an azomethine ylide from the condensation of this compound and the aldehyde, which then undergoes a 1,3-dipolar cycloaddition with the maleimide (B117702) dipolarophile. This strategy provides a highly diastereoselective route to novel pyrazolylpyrrolizine and pyrazolylpyrrolidine derivatives.[1]
This compound serves as a crucial building block in this transformation, providing the core scaffold for the resulting heterocyclic products. Its applications extend to various areas of organic synthesis and pharmaceutical development, where it is used as an intermediate in the synthesis of a range of bioactive molecules.[2][3]
Reaction Principle and Mechanism
The three-component domino reaction proceeds through a sequence of steps initiated by the condensation of the pyrazole-4-carboxaldehyde with this compound. This is followed by the formation of an azomethine ylide, which then undergoes a 1,3-dipolar cycloaddition with an N-substituted maleimide.
A proposed mechanism for the formation of pyrazolylpyrrolo[3,4-c]pyrroles is as follows:
-
Iminium Ion Formation: The reaction commences with the condensation of the formylpyrazole and this compound to form an iminium ion.[1]
-
Azomethine Ylide Generation: The iminium ion is subsequently deprotonated to generate the key reactive intermediate, an azomethine ylide.[1]
-
1,3-Dipolar Cycloaddition: The azomethine ylide then undergoes a [3+2] cycloaddition reaction with the N-substituted maleimide to afford the final pyrazolylpyrrolidine or pyrazolylpyrrolizine derivatives.[1] The reaction exhibits good diastereoselectivity, favoring the isomer that minimizes steric repulsion between the ester group and the carbonyl group on the pyrrolidine (B122466) ring.[1]
Applications
The pyrazolylpyrrolizine and pyrazolylpyrrolidine scaffolds synthesized through this domino process are of significant interest in drug discovery. The pyrazole (B372694) moiety is a well-known pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities. The pyrrolidine and pyrrolizine ring systems are also privileged structures in medicinal chemistry, often found in alkaloids and other natural products. The combination of these heterocyclic systems in a single molecule through this efficient domino reaction allows for the rapid generation of libraries of complex and potentially bioactive compounds for high-throughput screening.
Experimental Protocols
General Synthetic Procedure for the Synthesis of Pyrazolylpyrrolo[3,4-c]Pyrroles: [1]
This protocol is adapted from the work of Quiroga et al. for the synthesis of pyrazolylpyrrolo[3,4-c]pyrroles.[1]
Materials:
-
Pyrazole-4-carboxaldehyde (0.2 mmol)
-
N-substituted-maleimide (0.2 mmol)
-
This compound (0.22 mmol)
-
Toluene (B28343) (8 mL)
-
Round bottom flask (25.0 mL)
-
Magnetic stirrer
-
Reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
-
Dimethylformamide (DMF)
Procedure:
-
To a 25.0 mL round bottom flask equipped with a magnetic stirring bar and a reflux condenser, add the pyrazole-4-carboxaldehyde (0.2 mmol), N-substituted-maleimide (0.2 mmol), this compound (0.22 mmol), and toluene (8 mL).
-
Heat the reaction mixture under reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are no longer detectable (typically 6–10 hours).
-
Once the reaction is complete, cool the mixture to ambient temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with a 1:1 mixture of hexane and toluene to yield the pure product.
-
If necessary, the solid can be further purified by recrystallization from a 1:1 mixture of ethanol and DMF.
Quantitative Data
The following table summarizes the yields and melting points for a selection of pyrazolylpyrrolizine and pyrazolylpyrrolidine derivatives synthesized using this three-component domino process.
| Compound | R | R' | R'' | Yield (%) | Melting Point (°C) |
| 4b | Me | Ph | 4-Cl-Ph | 73 | 170–172 |
| 4d | Me | Ph | 4-MeO-Ph | 90 | 174–176 |
| 4g | Ph | Ph | 4-Cl-Ph | 75 | 275–277 |
| 4h | Ph | Ph | 4-Me-Ph | 93 | 204–206 |
Data extracted from Quiroga et al.[1]
Visualizations
Reaction Workflow
Caption: General workflow for the three-component domino synthesis.
Reaction Mechanism
Caption: Mechanism of the three-component domino reaction.
References
Application Notes and Protocols for the Synthesis of N-Benzylglycine Containing Peptoids via Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylglycine ethyl ester is a derivative of the non-proteinogenic amino acid N-benzylglycine. While not directly utilized as a building block in conventional solid-phase peptide synthesis (SPPS), the core N-benzylglycine moiety is of significant interest in the design of peptidomimetics, particularly peptoids. Peptoids, or oligomers of N-substituted glycines, are a class of peptide mimics that offer key advantages such as resistance to proteolytic degradation and increased cell permeability.[1]
The incorporation of N-benzylglycine units into a growing peptoid chain is efficiently achieved using the submonomer solid-phase synthesis method . This technique involves a two-step iterative cycle on a solid support, where the N-benzylglycine unit is introduced using benzylamine (B48309) as a "submonomer" in a nucleophilic displacement reaction. This document provides detailed application notes and protocols for the synthesis of peptoids containing N-benzylglycine units.
Principle of the Submonomer Method
The submonomer method for peptoid synthesis is a simple yet robust two-step cycle that allows for the precise, sequence-specific incorporation of a wide variety of side chains.[2][3][4] The cycle begins with the acylation of a resin-bound amine with a haloacetic acid, typically bromoacetic acid, activated by a carbodiimide. This is followed by the nucleophilic displacement of the halide by a primary amine, which introduces the desired side chain. For the incorporation of an N-benzylglycine residue, benzylamine is used as the primary amine submonomer. This cycle is repeated to elongate the peptoid chain.[2][3][4]
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide resin is commonly used for the synthesis of C-terminal amide peptoids.[2][5]
-
Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)[6]
-
Deprotection Reagent: 20% (v/v) piperidine (B6355638) in DMF or 20% (v/v) 4-methylpiperidine (B120128) in DMF[3][5]
-
Amine Submonomer: Benzylamine (for N-benzylglycine incorporation)
-
Cleavage Cocktail: Typically a mixture of Trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS). A common mixture is 95:2.5:2.5 (v/v/v) TFA:H2O:TIS.[7]
-
Washing Solvents: DMF, DCM
Equipment
-
Solid-phase synthesis vessel (fritted syringe or automated synthesizer)
-
Shaker or rocker for agitation
-
Vacuum manifold for washing
-
High-performance liquid chromatography (HPLC) system for purification and analysis
-
Mass spectrometer for characterization
Detailed Protocol for Manual Solid-Phase Peptoid Synthesis
This protocol describes the manual synthesis of a peptoid containing an N-benzylglycine residue on a 0.1 mmol scale using Rink Amide resin.
1. Resin Swelling and Fmoc Deprotection:
-
Place 0.1 mmol of Rink Amide resin in a fritted syringe.
-
Swell the resin in DMF (5 mL) for 1-2 hours with gentle agitation.[6]
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes to remove the Fmoc protecting group.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to remove residual piperidine.
2. Peptoid Elongation Cycle (for each monomer):
Step A: Bromoacetylation
-
To the deprotected resin, add a solution of 0.6 M bromoacetic acid in DMF (2 mL, 1.2 mmol).
-
Add a solution of 0.6 M DIC in DMF (2 mL, 1.2 mmol).
-
Agitate the mixture for 20-30 minutes at room temperature.[6]
-
Drain the reaction solution.
-
Wash the resin with DMF (5 x 5 mL).
Step B: Nucleophilic Displacement (Incorporation of N-Benzylglycine)
-
To the bromoacetylated resin, add a solution of 1 M benzylamine in NMP (2 mL, 2 mmol).
-
Agitate the mixture for 1-2 hours at room temperature.[5]
-
Drain the amine solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
Repeat the elongation cycle (Steps A and B) with the desired amine submonomers to build the peptoid sequence.
3. Cleavage from Resin and Deprotection:
-
After the final displacement and washing steps, dry the resin under vacuum.
-
Add 5 mL of the cleavage cocktail (95:2.5:2.5 TFA:H2O:TIS) to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Filter the cleavage solution into a clean collection tube.
-
Wash the resin with an additional 1-2 mL of TFA.
-
Combine the filtrates.
-
Precipitate the crude peptoid by adding cold diethyl ether.
-
Centrifuge to pellet the peptoid, decant the ether, and repeat the ether wash.
-
Dry the crude peptoid pellet under vacuum.
4. Purification and Analysis:
-
Dissolve the crude peptoid in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptoid by reverse-phase HPLC.
-
Characterize the purified peptoid by mass spectrometry to confirm the molecular weight.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the solid-phase synthesis of peptoids containing N-benzylglycine units.
Table 1: Reagents and Conditions for Peptoid Synthesis Cycle
| Step | Reagent | Concentration | Volume (per 0.1 mmol scale) | Reaction Time |
| Fmoc Deprotection | 20% Piperidine in DMF | 20% (v/v) | 5 mL | 20 min |
| Bromoacetylation | Bromoacetic Acid | 0.6 M in DMF | 2 mL | 20-30 min |
| DIC | 0.6 M in DMF | 2 mL | 20-30 min | |
| Displacement | Benzylamine | 1.0 M in NMP | 2 mL | 1-2 hours |
| Cleavage | TFA/H2O/TIS | 95:2.5:2.5 (v/v/v) | 5 mL | 1-2 hours |
Table 2: Typical Yields and Purity
| Parameter | Typical Value | Notes |
| Crude Yield | 60-90% | Dependent on sequence length and side-chain functionalities. |
| Purity (crude) | 50-80% | Varies significantly with the sequence. |
| Purity (after HPLC) | >95% | Achievable with standard purification protocols.[2] |
| Coupling Efficiency per cycle | >98% | For most standard primary amines.[4] |
Visualizations
Caption: Experimental workflow for solid-phase peptoid synthesis.
Caption: The two-step submonomer synthesis cycle.
References
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. escholarship.org [escholarship.org]
- 4. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets (Journal Article) | OSTI.GOV [osti.gov]
- 5. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 7. Frontiers | Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Benzylglycine Ethyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Benzylglycine ethyl ester.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. A primary concern is the formation of byproducts, incomplete reactions, or suboptimal reaction conditions.
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Side Reactions: The most common side reaction is the formation of the N,N-dibenzylglycine ethyl ester.[1] This occurs when the product, this compound, reacts with another molecule of the benzylating agent.
-
Reaction Temperature: Higher reaction temperatures can increase the rate of the desired reaction but also significantly promote the formation of the N,N-dibenzyl byproduct, leading to a decrease in the overall yield of the target molecule.[1] For the N-alkylation of glycine (B1666218) ethyl ester hydrochloride with benzyl (B1604629) chloride, a reaction temperature of 40°C has been shown to be effective.[1] In another high-yield protocol involving benzylamine (B48309) and ethyl 2-bromoacetate, the reaction is maintained at a cooler 25-28°C.[2]
-
Reactant Stoichiometry: The molar ratio of reactants is crucial. An excess of the benzylating agent can drive the reaction towards the undesired dibenzylated product. Conversely, an insufficient amount will lead to an incomplete reaction.
-
Choice of Base and Solvent: The selection of the base and solvent system can significantly impact the reaction rate and selectivity. Triethylamine (B128534) in ethanol (B145695) is a commonly used system for the N-alkylation of glycine ethyl ester hydrochloride.[1] Diisopropylethylamine in dichloromethane (B109758) has also been used effectively in the reaction of benzylamine with ethyl bromoacetate (B1195939).[2]
To improve your yield:
-
Optimize Temperature: Carefully control the reaction temperature. If you observe significant byproduct formation, consider lowering the temperature.
-
Adjust Stoichiometry: Experiment with the molar ratios of your reactants. A slight excess of the glycine ethyl ester may favor the formation of the mono-benzylated product.
-
Select Appropriate Base and Solvent: The choice of base should be guided by the specific reaction. A non-nucleophilic, sterically hindered base can sometimes help to minimize side reactions. The solvent should be chosen based on the solubility of the reactants and its compatibility with the reaction conditions. Toluene is another solvent option for the reaction between benzyl chloride and glycine ethyl ester.[3]
-
Consider Alternative Routes: If optimization of one route proves difficult, consider an alternative synthesis pathway. The reaction of benzylamine with ethyl bromoacetate has been reported to produce very high yields.[2]
Q2: I am observing a significant amount of N,N-dibenzylglycine ethyl ester impurity in my product. How can I minimize its formation and remove it?
A2: The formation of N,N-dibenzylglycine ethyl ester is a known issue, particularly in the N-alkylation of glycine ethyl ester.
Minimizing Formation:
-
Control Temperature: As mentioned, lower reaction temperatures are key to minimizing the formation of the dibenzylated byproduct.[1]
-
Slow Addition of Benzylating Agent: Adding the benzyl halide dropwise to the reaction mixture can help to maintain a low concentration of the benzylating agent at any given time, thus disfavoring the second benzylation step. A protocol with a good yield specifies the slow, dropwise addition of benzyl chloride at a cooled temperature of 0-5°C before raising the temperature for the reaction.[1]
-
Choice of Starting Material: Using the hydrochloride salt of glycine ethyl ester requires the use of a base to liberate the free amine in situ. This can sometimes offer better control over the reaction compared to starting with the free base, which is more nucleophilic and potentially more prone to over-alkylation.
Removal of the Impurity:
-
Distillation under Reduced Pressure: this compound can be purified by distillation under reduced pressure.[1][4] The boiling points of the mono- and di-benzylated products are typically different enough to allow for separation. A reported procedure indicates collecting the desired product at 139-142°C under reduced pressure.[1] Another source suggests a rectification process at 142-143°C and 10mmHg.[4]
-
Chromatography: If distillation is not effective or feasible, column chromatography on silica (B1680970) gel is a standard method for separating compounds with different polarities. The mono- and di-benzylated products will likely have different retention factors, allowing for their separation.
Q3: My reaction seems to be proceeding very slowly or not at all. What could be the issue?
A3: A sluggish or stalled reaction can be due to several factors related to the reactants, reagents, or reaction conditions.
-
Inactive Reagents: Ensure that your benzyl halide has not degraded. Benzyl halides can be sensitive to moisture and light. Similarly, ensure your base is of good quality and has not absorbed excessive atmospheric CO2 or water.
-
Insufficient Base: If you are starting with glycine ethyl ester hydrochloride, an insufficient amount of base will result in incomplete deprotonation, leaving unreacted starting material. Typically, at least two equivalents of base are needed: one to neutralize the hydrochloride and one to scavenge the acid produced during the alkylation. One detailed protocol uses a total of two molar equivalents of triethylamine to one equivalent of glycine ethyl ester hydrochloride.[1]
-
Poor Solubility: If your reactants are not well-dissolved in the chosen solvent, the reaction rate will be significantly hindered. Ensure you are using an appropriate solvent that can dissolve all reaction components at the reaction temperature.[5]
-
Low Temperature: While high temperatures can lead to side reactions, a temperature that is too low may result in an impractically slow reaction rate. There is an optimal temperature range that balances reaction speed and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The most common and practical synthetic routes are:
-
N-Alkylation of Glycine Ethyl Ester: This involves the reaction of glycine ethyl ester (or its hydrochloride salt) with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base.[1]
-
Reaction of Benzylamine with an Ethyl Haloacetate: This method uses benzylamine as the nitrogen source and reacts it with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate.[2]
-
Reductive Amination: This involves the reaction of benzaldehyde (B42025) with glycine ethyl ester in the presence of a reducing agent. This method avoids the use of benzyl halides.
Q2: Should I use glycine ethyl ester or glycine ethyl ester hydrochloride as my starting material?
A2: Both can be used effectively, and the choice may depend on availability and the specific reaction conditions you wish to employ.
-
Glycine Ethyl Ester Hydrochloride: This is a stable, crystalline solid that is often commercially available. Its use requires the addition of a base (at least two equivalents) to first neutralize the salt and then to act as an acid scavenger in the subsequent alkylation.[1] This in-situ generation of the free amine can sometimes provide better control over the reaction.
-
Glycine Ethyl Ester (Free Base): The free base is an oil and can be used directly. However, it may be less stable on storage than the hydrochloride salt. When using the free base, only one equivalent of a base is needed as an acid scavenger.
Q3: What is the role of the base in the N-alkylation reaction, and which one should I choose?
A3: The base plays a crucial role in the N-alkylation reaction. If starting from the hydrochloride salt, its first role is to deprotonate the ammonium (B1175870) salt to generate the free amine. Its second role is to neutralize the hydrohalic acid (e.g., HCl or HBr) that is formed as a byproduct of the reaction.
Commonly used bases include:
-
Triethylamine (TEA): A widely used and relatively inexpensive tertiary amine base.[1]
-
Diisopropylethylamine (DIPEA or Hünig's base): A non-nucleophilic, sterically hindered base that can be advantageous in minimizing side reactions.[2]
-
Pyridine/Xylidene Mixture: This has been reported as a catalyst system in some preparations.[3][4]
The choice of base can influence the reaction rate and the profile of byproducts. It is often determined empirically for a specific set of reaction conditions.
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Routes to this compound
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Reported Yield | Reference |
| N-Alkylation | Glycine ethyl ester hydrochloride, Benzyl chloride | Triethylamine, Ethanol, 40°C | 80.3% | [1] |
| N-Alkylation | Benzylamine, Ethyl 2-bromoacetate | Diisopropylethylamine, Dichloromethane, 25-28°C | 97.7% | [2] |
| N-Alkylation | Glycine ethyl ester, Benzyl chloride | Pyridine/Xylidene catalyst, Toluene, 110-140°C | High Yield (unspecified) | [3] |
| N-Alkylation | Ethyl chloroacetate | Not specified | ~65% | [1] |
Experimental Protocols
Protocol 1: N-Alkylation of Glycine Ethyl Ester Hydrochloride with Benzyl Chloride [1]
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To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.
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Heat the mixture to reflux and maintain for 1 hour.
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Cool the mixture, which will result in the precipitation of a white solid (triethylamine hydrochloride).
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Filter the solid and add another 20.0 g of triethylamine to the filtrate.
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Cool the filtrate to 0-5°C in an ice bath.
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Slowly add 27.8 g of benzyl chloride dropwise to the cooled filtrate.
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After the addition is complete, allow the reaction to proceed at 40°C for 4 hours.
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Upon completion, filter the reaction mixture.
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Wash the filtrate with water until it is neutral.
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Dry the organic layer with anhydrous magnesium sulfate (B86663) and filter.
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Concentrate the filtrate under reduced pressure.
-
Purify the residue by distillation under reduced pressure, collecting the fraction at 139-142°C to obtain this compound as a pale yellow oily liquid. (Reported yield: 31.0 g, 80.3%).
Protocol 2: Reaction of Benzylamine with Ethyl 2-bromoacetate [2]
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In a 1000 mL three-necked flask, combine 43 g (0.4 mol) of benzylamine, 250 mL of dichloromethane, 45.6 g (0.2 mol) of benzyltriethylammonium chloride, and diisopropylethylamine.
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Stir the mixture at room temperature.
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Prepare a solution of 217.3 g (1.2 mol) of ethyl 2-bromoacetate in 150 mL of methylene (B1212753) chloride and add it dropwise to the reaction mixture.
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Maintain the reaction temperature at 25-28°C for 4 hours.
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After the reaction is complete, cool the mixture to 0-5°C.
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Concentrate the filtrate under reduced pressure to yield the product as a light brown oil. (Reported yield: 75.5 g, 97.7%).
Visualizations
Caption: Overview of synthetic pathways to this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN1202076C - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]
- 4. CN1477095A - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]
- 5. CAS 6436-90-4: this compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Purification of N-Benzylglycine Ethyl Ester by Vacuum Distillation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of N-Benzylglycine ethyl ester via vacuum distillation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the vacuum distillation of this compound.
Q1: My compound is not distilling at the expected temperature and pressure (e.g., 140-142 °C at 10 mmHg). What could be the problem?
A1: This is a common issue that can stem from several sources:
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Inaccurate Pressure Reading: Your vacuum gauge may be inaccurate or improperly placed. Ensure the gauge is positioned correctly between the condenser and the vacuum pump to get a true reading of the system pressure.
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System Leaks: A leak in the system will prevent it from reaching the required low pressure, thus requiring a higher temperature to initiate boiling.[1] Carefully check all joints, seals, and tubing for leaks. Forgetting to grease a joint or failing to tighten a clamp are common causes.[1]
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Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in thermal equilibrium with the distilling liquid.
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Presence of Non-Volatile Impurities: Significant amounts of high-boiling or non-volatile impurities can elevate the boiling point of the mixture.
Q2: The distillate is dark or discolored. What causes this and how can I prevent it?
A2: Discoloration, often a sign of decomposition, can be caused by:
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Excessive Heat: The heating mantle temperature may be too high, causing the compound to decompose before it distills. This compound can be heat-sensitive. Ensure the heating bath is only 15-20 °C warmer than the target boiling temperature.
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Residual Acidity: Traces of acid from the synthesis step can catalyze decomposition at high temperatures.[2] Before distillation, ensure the crude product is thoroughly washed to neutrality (e.g., with a sodium bicarbonate solution followed by water) and completely dry.[3]
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Prolonged Heating: Heating the compound for an extended period, even at the correct temperature, can lead to degradation. The distillation should be performed as efficiently as possible.
Q3: The distillation is proceeding very slowly, or my yield is very low.
A3: Several factors can contribute to a slow distillation or poor yield:
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Inefficient Heating/Insulation: The distillation flask and column may not be adequately heated or insulated, leading to heat loss and preventing the vapor from reaching the condenser. Insulate the distillation head and fractionating column with glass wool or aluminum foil.
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Vacuum Level Too High: An excessively deep vacuum can sometimes be counterproductive if the heating capacity is insufficient to generate enough vapor pressure.
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Premature Condensation: If the condenser is too efficient or the distillation rate is too low, the vapor may condense and fall back into the pot before reaching the collection flask.
Q4: My system is experiencing significant bumping or uneven boiling. How can I fix this?
A4: Bumping occurs when the liquid becomes superheated and boils in a sudden, violent burst. To prevent this:
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Use a Stir Bar: Vigorous stirring of the distillation pot ensures even heat distribution and provides nucleation sites for smooth boiling.
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Use Boiling Chips/Stones: If magnetic stirring is not possible, fresh boiling chips should be added to the flask before heating and applying vacuum. Never add boiling chips to a hot liquid.
-
Capillary Bubbler: A fine capillary tube that introduces a slow stream of inert gas (like nitrogen or argon) into the bottom of the flask provides a steady stream of bubbles for smooth boiling.
Q5: The liquid in the distillation flask is foaming excessively.
A5: Foaming can be caused by contaminants.
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Residual Solvents: Small amounts of volatile solvents from the workup can cause initial foaming as they boil off.
-
Grease Contamination: Using too much vacuum grease on the joints can lead to it melting and contaminating the crude material, which can cause foaming.[2]
-
Surfactant-like Impurities: Certain impurities can act as surfactants, stabilizing foam. If the problem persists, an additional aqueous wash of the crude product before drying and distillation may be necessary.
Data Presentation: Physical and Distillation Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO₂ | [4][5][6] |
| Molecular Weight | 193.24 g/mol | [4][5][6] |
| Appearance | Colorless to light yellow liquid | [4][7] |
| Boiling Point | 140-142 °C @ 10 mmHg | [4][8][9][10] |
| 142-143 °C @ 10 mmHg | [11] | |
| 139-142 °C (fraction collected) | [3] | |
| 277 °C @ 760 mmHg | [4] | |
| Density | 1.031 g/mL @ 25 °C | [4][8] |
| Refractive Index (n²⁰/D) | 1.506 | [4][8] |
| Reported Yield | 80.3% (post-distillation) | [3] |
| Reported Purity | >96.0% (GC) | |
| >97.0% | [11] |
Experimental Protocol: Vacuum Distillation
This protocol outlines a standard procedure for the purification of this compound.
1. Pre-Distillation Workup: a. Following synthesis, quench the reaction mixture and perform an aqueous workup. This typically involves washing the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any residual acid, followed by washing with water until the aqueous layer is neutral.[3] b. Dry the crude organic layer over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[3] c. Filter off the drying agent. d. Remove the bulk of the organic solvent using a rotary evaporator.
2. Distillation Setup: a. Assemble a clean, dry vacuum distillation apparatus. This includes a round-bottom flask (distillation pot), a short-path distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glassware joints are properly sealed, using a minimal amount of vacuum grease. b. Place a magnetic stir bar in the distillation pot. c. Transfer the crude this compound into the distillation pot. Do not fill the flask more than two-thirds full. d. Position the thermometer correctly, with the top of the bulb level with the bottom of the side-arm leading to the condenser. e. Connect the apparatus to a vacuum pump with a cold trap in between.
3. Distillation Procedure: a. Begin stirring the crude material. b. Slowly and carefully apply the vacuum. The system may bubble or foam initially as residual solvent is removed. c. Once the system is stable at the target pressure (e.g., 10 mmHg), begin heating the distillation pot using a heating mantle or oil bath. d. A forerun of any low-boiling impurities may distill first. Collect this separately. e. Increase the temperature gradually until the product begins to distill. The vapor temperature should hold steady within the expected boiling range (e.g., 140-142 °C).[8][10] f. Collect the main fraction in a clean receiving flask. The product should be a colorless to pale yellow liquid.[4] g. Stop the distillation when the temperature starts to drop or rise significantly, or when only a small amount of residue remains in the pot. Do not distill to dryness.
4. Post-Distillation: a. Turn off the heat and allow the system to cool completely under vacuum. b. Once cool, slowly and carefully vent the system to atmospheric pressure. Venting a hot system can cause autoignition of vapors. c. Disassemble the apparatus and weigh the collected pure fraction to determine the yield.
Visual Workflow: Troubleshooting Distillation Issues
The following diagram provides a logical workflow for diagnosing and resolving common problems during the vacuum distillation of this compound.
References
- 1. beakerandwrench.com [beakerandwrench.com]
- 2. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound [chembk.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C11H15NO2 | CID 80908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 6436-90-4: this compound | CymitQuimica [cymitquimica.com]
- 8. This compound | 6436-90-4 [chemicalbook.com]
- 9. CN1477095A - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]
- 10. This compound | 6436-90-4 [amp.chemicalbook.com]
- 11. CN1202076C - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]
Troubleshooting low yield in N-Benzylglycine ethyl ester synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the synthesis of N-Benzylglycine ethyl ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my yield of this compound unexpectedly low?
A low yield in this synthesis can be attributed to several factors, most commonly the formation of byproducts, incomplete reactions, or suboptimal reaction conditions. A primary cause is often the over-alkylation of the desired product to form N,N-dibenzylglycine ethyl ester.[1]
To troubleshoot, consider the following:
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Side Reactions: The most significant side reaction is the formation of N,N-dibenzylglycine ethyl ester. This occurs when the product, this compound, reacts further with the benzylating agent.
-
Reaction Temperature: Elevated temperatures can increase the rate of the competing dibenzylation reaction, leading to a decrease in the yield of the desired mono-benzylated product.[1]
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Reagent Stoichiometry: An excess of the benzylating agent (e.g., benzyl (B1604629) chloride or benzyl bromide) can drive the formation of the N,N-dibenzyl byproduct.
-
Base Selection: The choice and amount of base are critical. An inappropriate base or an insufficient amount may not effectively neutralize the acid formed during the reaction, thereby hindering the reaction progress.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion of starting materials. Conversely, excessively long reaction times, especially at higher temperatures, might promote side reactions.
Q2: How can I minimize the formation of the N,N-dibenzylglycine ethyl ester byproduct?
Minimizing the formation of N,N-dibenzylglycine ethyl ester is crucial for maximizing the yield of your desired product. Here are key strategies:
-
Control Reaction Temperature: Maintaining a lower reaction temperature can help to selectively favor the mono-alkylation over the di-alkylation. For instance, in the N-alkylation of glycine (B1666218) ethyl ester hydrochloride with benzyl chloride, the dropwise addition of benzyl chloride is performed at 0-5°C, followed by a reaction at 40°C.[1]
-
Optimize Reagent Ratio: Carefully control the molar ratio of your reactants. Avoid using a large excess of the benzylating agent. A slight excess of the glycine ethyl ester may be beneficial.
-
Slow Addition of Benzylating Agent: Adding the benzylating agent (e.g., benzyl chloride) slowly and dropwise to the reaction mixture can help maintain a low concentration of it at any given time, thus disfavoring the second benzylation step.[1]
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Choice of Base and Solvent: The selection of the base and solvent system can influence the reaction's selectivity. Triethylamine (B128534) is a commonly used base in this synthesis.[1]
Q3: What are the common synthesis routes for this compound, and how do their yields compare?
Several synthetic routes are available, with varying reported yields. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.
| Synthesis Route | Starting Materials | Reagents/Conditions | Reported Yield | Reference |
| N-Alkylation | Glycine ethyl ester hydrochloride, Benzyl chloride | Triethylamine, Ethanol, 40°C | 80.3% | [1] |
| N-Alkylation | Benzylamine, Ethyl bromoacetate | N-benzyl-N,N,N-triethylammonium chloride, N-ethyl-N,N-diisopropylamine, Dichloromethane, 20°C | 97.7% | [2] |
| N-Alkylation | Ethyl chloroacetate | Not specified | ~65% | [1] |
| Catalytic Reaction | Benzyl chloride, Glycine ethyl ester | Pyridine/Xylidene catalyst, Toluene or Xylene, 110-140°C | High (not quantified) | [3][4] |
Experimental Protocols
Protocol 1: Synthesis via N-Alkylation of Glycine Ethyl Ester Hydrochloride [1]
This protocol is adapted from a method reporting an 80.3% yield.
Materials:
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Glycine ethyl ester hydrochloride
-
Triethylamine
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Ethanol
-
Benzyl chloride
-
Anhydrous magnesium sulfate (B86663)
Procedure:
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To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.
-
Heat the mixture to reflux and maintain for 1 hour.
-
Cool the mixture, which will result in the precipitation of a white solid.
-
Filter the solid and add another 20.0 g of triethylamine to the filtrate.
-
Cool the filtrate to 0-5°C.
-
Slowly add 27.8 g of benzyl chloride dropwise to the cooled filtrate.
-
After the addition is complete, allow the reaction to proceed at 40°C for 4 hours.
-
Upon completion, filter the reaction mixture.
-
Wash the filtrate with water until it is neutral.
-
Dry the solution with anhydrous magnesium sulfate and filter off the drying agent.
-
Distill the remaining residue under reduced pressure at 100°C.
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Collect the fraction at 139-142°C to obtain this compound as a pale yellow oily liquid.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields.
Reaction Scheme: Main Reaction and Key Side Reaction
Caption: The desired reaction versus the side reaction.
References
Technical Support Center: Purification of N-Benzylglycine Ethyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of N-Benzylglycine ethyl ester following its synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Product is contaminated with N,N-dibenzylglycine ethyl ester.
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Question: My final product shows a significant peak corresponding to N,N-dibenzylglycine ethyl ester in the GC/LC-MS analysis. How can I remove this impurity?
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Answer: The formation of the dibenzylated impurity is a common side reaction, often favored at higher reaction temperatures.[1] While challenging to remove due to similar polarities, a combination of column chromatography and careful distillation can be effective.
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Step 1: Column Chromatography: Perform column chromatography on silica (B1680970) gel. The slightly higher polarity of this compound allows for its separation from the less polar N,N-dibenzylglycine ethyl ester. A gradient elution with a hexane/ethyl acetate (B1210297) solvent system is recommended. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
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Step 2: Fractional Distillation: After column chromatography, subject the enriched fractions to fractional distillation under reduced pressure. The boiling points of the two compounds are very close, so a fractional distillation column with a high number of theoretical plates is recommended for optimal separation. Collect the fraction that distills at 142-143 °C at 10 mmHg.[2][3]
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Issue 2: Low yield after purification.
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Question: I am losing a significant amount of product during the purification process. What are the potential causes and how can I mitigate them?
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Answer: Low yield can result from several factors during the work-up and purification steps.
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Incomplete Extraction: this compound has some water solubility. Ensure thorough extraction from the aqueous phase by performing multiple extractions with an organic solvent like ethyl acetate or dichloromethane (B109758).
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Hydrolysis: The ester group is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[4] Ensure that the pH is kept neutral during the work-up and avoid prolonged exposure to acidic or basic conditions.
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Co-distillation: During distillation, some product may be lost in the forerun with lower-boiling impurities or remain in the distillation residue with higher-boiling impurities. Careful monitoring of the distillation temperature and pressure is crucial.
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Adsorption on Silica Gel: During column chromatography, the amine functionality of this compound can lead to irreversible adsorption on the acidic silica gel, reducing the yield. To minimize this, you can either use deactivated silica gel (by adding a small amount of triethylamine (B128534) to the eluent, e.g., 0.1-1%) or opt for a different stationary phase like alumina.
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Issue 3: Emulsion formation during aqueous work-up.
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Question: I am observing a persistent emulsion at the interface of the organic and aqueous layers during extraction, making phase separation difficult. How can I break this emulsion?
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Answer: Emulsion formation is common when salts and polar organic compounds are present. Here are a few strategies to address this:
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Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
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Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and centrifuging can effectively separate the layers.
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Filtration through Celite: Passing the emulsified mixture through a pad of Celite can help to break up the emulsion and facilitate phase separation.
-
Patience: Sometimes, allowing the mixture to stand for an extended period can lead to the separation of the layers.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound?
A1: The most common impurity is N,N-dibenzylglycine ethyl ester.[1] This side product is formed when a second benzyl (B1604629) group reacts with the nitrogen atom of the desired product. This is more likely to occur at higher reaction temperatures.[1]
Q2: What is the recommended method for purifying this compound on a large scale?
A2: For large-scale purification, vacuum distillation is the most practical and cost-effective method.[1][2][3] It is efficient at removing non-volatile impurities and unreacted starting materials with significantly different boiling points. A typical procedure involves distillation at a reduced pressure of 10 mmHg, collecting the fraction at 142-143 °C.[2][3]
Q3: Can I use recrystallization to purify this compound?
A3: this compound is a liquid at room temperature and therefore cannot be directly recrystallized. However, it is possible to convert it to a crystalline salt, such as the hydrochloride salt, which can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The purified salt can then be neutralized with a base to regenerate the pure liquid ester.
Q4: What are the optimal storage conditions for this compound?
A4: this compound should be stored in a cool, dry place, away from strong oxidizing agents.[5] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Q5: How can I monitor the purity of this compound during the purification process?
A5: The purity can be monitored using Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). For a quick check during column chromatography, TLC is very effective. For quantitative assessment of the final product's purity, GC and HPLC are the preferred methods. A purity of >96.0% (GC) is often reported for the commercially available product.[6]
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | >97%[3] | Scalable, cost-effective, good for removing non-volatile impurities. | Less effective for impurities with close boiling points (e.g., N,N-dibenzylglycine ethyl ester). |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | >98% | High resolution for separating closely related compounds. | Less scalable, more time-consuming, requires solvents. |
| Recrystallization (of salt) | Purification of a crystalline solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | High | Can provide very high purity. | Indirect method (requires salt formation and regeneration), potential for product loss. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser, a collection flask, and a vacuum source with a pressure gauge.
-
Sample Preparation: Place the crude this compound in the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Slowly reduce the pressure to approximately 10 mmHg.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect any low-boiling forerun in a separate flask.
-
Carefully collect the main fraction distilling at 140-143 °C.[2][3]
-
Stop the distillation when the temperature starts to drop or when a significant amount of residue remains in the distillation flask.
-
-
Analysis: Analyze the purity of the collected fraction using GC or HPLC.
Protocol 2: Purification by Column Chromatography
-
Column Packing:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity solvent mixture, such as 5% ethyl acetate in hexane.
-
Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexane) to elute the desired product.
-
Collect fractions and monitor their composition by TLC.
-
-
Fraction Pooling and Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
-
Analysis: Confirm the purity of the final product by GC or HPLC.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purity issues of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN1202076C - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]
- 3. CN1477095A - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]
- 4. CAS 6436-90-4: this compound | CymitQuimica [cymitquimica.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Challenges in the industrial scale-up of N-Benzylglycine ethyl ester production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of N-Benzylglycine ethyl ester production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound on an industrial scale?
A1: Several synthesis routes are available, with the choice often depending on the availability and cost of starting materials. Common methods include:
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N-alkylation of glycine (B1666218) ethyl ester hydrochloride with benzyl (B1604629) chloride: This is a widely used method due to the availability of the starting materials.[1]
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Reaction of benzylamine (B48309) with ethyl chloroacetate (B1199739) or ethyl bromoacetate: This is another viable option.[1][2]
-
Other routes starting from ethyl azidoacetate or ethyl glyoxylate (B1226380) ethyl hemiacetal have been explored but are often limited by the availability of the starting materials for large-scale production.[1]
Q2: What is the most significant impurity formed during the synthesis of this compound, and how can its formation be minimized?
A2: The most common and problematic impurity is N,N-dibenzylglycine ethyl ester .[1] Its formation is favored under certain conditions and reduces the overall yield and purity of the desired product.
To minimize the formation of this di-benzylated impurity:
-
Control Reaction Temperature: Avoid excessively high reaction temperatures. Increased temperatures can promote the secondary reaction leading to the di-benzylated product.[1]
-
Optimize Reactant Ratio: Carefully control the molar ratio of benzyl chloride to the glycine ethyl ester derivative. An excess of benzyl chloride can increase the likelihood of di-benzylation.
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Controlled Addition of Reagents: A slow, dropwise addition of benzyl chloride to the reaction mixture can help maintain a low concentration of the alkylating agent and reduce the formation of the N,N-dibenzylglycine ethyl ester.[1]
Q3: What are the key reaction parameters to consider for optimizing the yield and purity of this compound?
A3: Optimizing the following parameters is crucial for a successful and cost-effective industrial scale-up:
-
Reaction Temperature: As mentioned, temperature control is critical to minimize side reactions.[1]
-
Feed Ratio: The molar ratio of reactants significantly impacts the reaction outcome.[1]
-
Binding Agents/Bases: The choice and amount of base (e.g., triethylamine) used to neutralize the generated HCl can influence the reaction rate and impurity profile.[1]
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Solvent: The selection of an appropriate solvent is important for reaction kinetics and solubility of reactants and products.[1] Common solvents include ethanol, toluene, and xylenes.[1][3]
Q4: What are the recommended purification methods for this compound at an industrial scale?
A4: The primary purification method for this compound is distillation under reduced pressure (vacuum distillation).[1][3] This technique is effective in separating the desired product from less volatile impurities and starting materials. A rectification process following initial distillation can further enhance purity.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Sub-optimal reaction temperature.- Incorrect reactant ratio.- Inefficient base or binding agent.- Side reaction forming N,N-dibenzylglycine ethyl ester.[1] | - Optimize the reaction temperature by performing small-scale experiments.- Adjust the molar ratio of benzyl chloride to the glycine derivative.- Experiment with different bases and their concentrations.- Implement controlled addition of benzyl chloride.[1] |
| High Levels of N,N-dibenzylglycine ethyl ester Impurity | - High reaction temperature.[1]- Excess of benzyl chloride.- Use of certain binding agents that promote the side reaction.[1] | - Lower the reaction temperature.[1]- Use a stoichiometric or slight excess of the glycine derivative.- Re-evaluate the choice and amount of the binding agent.[1] |
| Product Discoloration (Yellow to Brown Oil) | - Presence of impurities.- Thermal degradation during distillation. | - Ensure efficient purification through vacuum distillation.[1]- Lower the distillation temperature by applying a higher vacuum.- Perform a final purification step like rectification.[3] |
| Incomplete Reaction | - Insufficient reaction time.- Low reaction temperature.- Inadequate mixing in the reactor. | - Monitor the reaction progress using analytical techniques (e.g., GC, HPLC) to determine the optimal reaction time.- Gradually increase the reaction temperature while monitoring for impurity formation.- Ensure proper agitation for a homogenous reaction mixture. |
Experimental Protocols
Synthesis of this compound from Glycine Ethyl Ester Hydrochloride
This protocol is based on a method designed for high yield and purity, suitable for scaling up.[1]
Materials:
-
Glycine ethyl ester hydrochloride
-
Ethanol
-
Benzyl chloride
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
To a reaction vessel, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.
-
Heat the mixture to reflux and maintain for 1 hour.
-
Cool the mixture, which will result in the precipitation of a white solid (triethylamine hydrochloride).
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Filter the solid and add another 20.0 g of triethylamine to the filtrate.
-
Cool the filtrate to a temperature between 0-5°C.
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Slowly add 27.8 g of benzyl chloride dropwise to the cooled filtrate.
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After the addition is complete, raise the temperature to 40°C and maintain the reaction for 4 hours.
-
Upon completion, filter the reaction mixture.
-
Wash the filtrate with water until it is neutral.
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Dry the organic layer with anhydrous magnesium sulfate and then filter off the drying agent.
-
Purify the crude product by distillation under reduced pressure at 100°C, collecting the fraction at 139-142°C. This should yield approximately 31.0 g of a pale yellow oily liquid (yield of 80.3%).[1]
Process Visualization
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
General Synthesis and Purification Workflow
Caption: Synthesis and purification process flow.
References
Optimizing reaction conditions for N-Benzylglycine ethyl ester synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzylglycine ethyl ester.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield in this compound synthesis can stem from several factors. The primary culprits are often suboptimal reaction conditions, incomplete reactions, or the formation of side products.
A significant side product in this synthesis is N,N-dibenzylglycine ethyl ester.[1] Elevated reaction temperatures can particularly favor the formation of this dialkylated product, thereby reducing the yield of the desired mono-alkylated compound.[1] One study indicated that increasing the reaction temperature can lead to 25% to 40% of the N,N-dibenzylglycine ethyl ester byproduct.[1]
To troubleshoot low yields, consider the following:
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Reaction Temperature: Maintain strict control over the reaction temperature. For the N-alkylation of glycine (B1666218) ethyl ester hydrochloride with benzyl (B1604629) chloride, a temperature of 40°C has been shown to produce a good yield (80.3%).[1] For the reaction of ethyl bromoacetate (B1195939) with benzylamine, a lower temperature range of 25-28°C has been reported to yield up to 97.7%.[2]
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Reaction Time: Ensure the reaction is allowed to proceed to completion. A reaction time of 4 hours has been documented for both the N-alkylation and the ethyl bromoacetate methods.[1][2]
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Reagent Stoichiometry: Carefully control the molar ratio of the reactants. An excess of the alkylating agent (benzyl chloride or ethyl bromoacetate) can potentially lead to overalkylation.
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Choice of Base and Solvent: The selection of the base and solvent system is crucial. In the N-alkylation of glycine ethyl ester hydrochloride, triethylamine (B128534) is a commonly used base in an ethanol (B145695) solvent.[1] For the reaction involving ethyl bromoacetate, N-ethyl-N,N-diisopropylamine in dichloromethane (B109758) has been used.[2]
References
Technical Support Center: Purification of Crude N-Benzylglycine Ethyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude N-Benzylglycine ethyl ester. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities depend on the synthetic route employed. However, the most common impurities include:
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N,N-dibenzylglycine ethyl ester: This is the most common byproduct, arising from the over-alkylation of the glycine (B1666218) ethyl ester starting material. Its formation is favored at higher reaction temperatures.[1]
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Unreacted starting materials: These can include benzylamine, glycine ethyl ester (or its hydrochloride salt), and benzyl (B1604629) chloride.
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Solvents: Residual solvents from the reaction and workup, such as ethanol, toluene, or dichloromethane, may be present.
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Side-products from side reactions: Depending on the specific reaction conditions, other minor impurities may be formed.
Q2: What is the recommended primary method for purifying crude this compound?
A2: The most commonly cited and effective method for purifying this compound on a laboratory and industrial scale is vacuum distillation (also referred to as rectification).[2] This technique separates compounds based on their boiling points at reduced pressure, which allows for distillation at lower temperatures, minimizing the risk of thermal decomposition.
Q3: Can this compound be purified by crystallization?
A3: While this compound is a liquid at room temperature, it is possible to purify it via crystallization of a salt derivative or by using low temperatures. This method is less common than distillation but can be effective for removing certain impurities.
Q4: Is column chromatography a suitable purification method?
A4: Yes, column chromatography is a viable option for purifying this compound, especially for small-scale preparations or when very high purity is required. It is particularly useful for removing impurities with similar boiling points to the desired product, which may be difficult to separate by distillation.
Troubleshooting Guides
Vacuum Distillation
Issue 1: The product is co-distilling with the N,N-dibenzylglycine ethyl ester impurity.
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Cause: The boiling points of this compound and N,N-dibenzylglycine ethyl ester may be close enough to co-distill, especially if the vacuum is not sufficiently high or the distillation column is not efficient enough.
-
Solution:
-
Improve the efficiency of the distillation: Use a longer distillation column packed with structured packing (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates.
-
Optimize the vacuum: A lower pressure will decrease the boiling points and may increase the boiling point difference between the product and the impurity. Aim for a pressure of 10 mmHg or lower.
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Fractional distillation: Collect the distillate in smaller fractions and analyze the purity of each fraction (e.g., by GC or NMR). Combine the fractions that meet the desired purity specifications.
-
Issue 2: The product appears to be decomposing in the distillation flask.
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Cause: this compound can be susceptible to thermal decomposition at elevated temperatures. Prolonged heating, even under vacuum, can lead to degradation.
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Solution:
-
Ensure a good vacuum: A lower pressure will significantly reduce the boiling point and thus the required pot temperature.
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Use a suitable heating mantle and stir bar: This ensures even heating and prevents localized overheating.
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Minimize the distillation time: Once the desired product starts to distill, proceed with the distillation as efficiently as possible. Do not leave the heated pot unattended for extended periods.
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Crystallization
Issue: The product does not crystallize from the chosen solvent system.
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Cause: The chosen solvent may be too good a solvent for the compound, or the concentration of the product may not be high enough for crystallization to occur. The presence of impurities can also inhibit crystallization.
-
Solution:
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Solvent selection: Experiment with different solvent systems. A good crystallization solvent is one in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures. For esters, consider solvent systems like ethanol/water, ethyl acetate (B1210297)/hexanes, or acetone/water.
-
Induce crystallization:
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Seeding: Add a small crystal of pure this compound to the solution.
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Scratching: Scratch the inside of the flask with a glass rod at the meniscus of the solution.
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Cooling: Slowly cool the solution in an ice bath or refrigerator.
-
-
Increase concentration: If the solution is too dilute, carefully evaporate some of the solvent and attempt crystallization again.
-
Column Chromatography
Issue: Poor separation of the product from impurities on the column.
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Cause: The chosen eluent system may not be optimal for separating the components of the mixture. The column may be overloaded, or it may not have been packed correctly.
-
Solution:
-
Optimize the eluent system: Use thin-layer chromatography (TLC) to test different solvent systems before running the column. A good eluent system will give a clear separation between the product and the impurities, with the product having an Rf value of around 0.3-0.5. For this compound, consider gradients of ethyl acetate in hexanes.
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Proper column packing: Ensure the column is packed uniformly to avoid channeling. A well-packed column is crucial for good separation.
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Sample loading: Do not overload the column. The amount of crude product that can be purified depends on the size of the column and the difficulty of the separation. A general rule of thumb is to use a 20:1 to 100:1 ratio of silica (B1680970) gel to crude product by weight.
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Data Presentation
The following table summarizes the typical purity and yield data for different purification methods.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Vacuum Distillation | >97%[2] | 80-90% | Scalable, efficient for removing non-volatile impurities. | May not separate impurities with close boiling points, potential for thermal decomposition. |
| Crystallization | >99% | 60-80% | Can provide very high purity, effective for removing soluble impurities. | Lower yield, requires finding a suitable solvent system. |
| Column Chromatography | >99% | 50-70% | Excellent for separating complex mixtures and achieving very high purity. | Less scalable, time-consuming, requires larger volumes of solvent. |
Experimental Protocols
Protocol 1: Vacuum Distillation of Crude this compound
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry and joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Add a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system. The pressure should be monitored with a manometer and maintained at approximately 10 mmHg.[2]
-
Heating: Begin heating the flask gently with a heating mantle. Stir the contents to ensure even heating.
-
Collecting Fractions:
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Collect any low-boiling solvents or starting materials that distill first in a separate receiving flask.
-
As the temperature of the vapor rises to the boiling point of this compound (approximately 140-142 °C at 10 mmHg), change the receiving flask to collect the pure product.[3]
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Monitor the temperature and appearance of the distillate. Collect the main fraction within a narrow boiling point range.
-
-
Completion: Once the majority of the product has distilled, and the temperature begins to rise further or the distillation rate slows significantly, stop the distillation.
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Cooling and Venting: Allow the apparatus to cool completely before carefully and slowly venting the system to atmospheric pressure.
-
Analysis: Analyze the purity of the collected fractions using an appropriate analytical technique (e.g., GC, NMR, or HPLC).
Protocol 2: Purification by Column Chromatography
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TLC Analysis: Determine a suitable eluent system for the separation using TLC. A mixture of ethyl acetate and hexanes is a good starting point. The ideal eluent system should provide an Rf value of ~0.3-0.5 for this compound and good separation from impurities.
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material.
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Pack the column with silica gel using a slurry method with the chosen eluent system. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or other suitable containers.
-
-
Fraction Analysis:
-
Monitor the elution of the compounds using TLC.
-
Analyze the fractions containing the desired product to determine their purity.
-
-
Combining and Concentrating:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: A logical diagram for troubleshooting common issues during purification.
References
Best practices for handling and storing N-Benzylglycine ethyl ester to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing N-Benzylglycine ethyl ester to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the handling and use of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Change in Appearance (Colorless to Yellow/Brown) | Oxidation or presence of impurities. Exposure to air and light can accelerate this process. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to light by using amber vials or storing in a dark place. Verify purity using the analytical protocols provided below. |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. This can include hydrolysis of the ester. | Ensure the compound is stored at the recommended refrigerated temperature (2-8°C) in a tightly sealed container. Avoid exposure to acidic or basic conditions. Re-evaluate your experimental setup to eliminate sources of moisture and incompatible chemicals. |
| Presence of Unexpected Peaks in Analytical Data (e.g., HPLC, GC) | This may indicate the presence of degradation products, such as N-Benzylglycine (from hydrolysis) or other byproducts. | Compare the retention times of your sample with a fresh, high-purity standard. The primary degradation product to suspect is N-Benzylglycine. Adjust your purification methods if necessary. |
| Low Yield in Synthetic Reactions | The starting material may have degraded, or reaction conditions may be promoting degradation. | Always use a fresh or properly stored batch of this compound. Confirm the purity of the material before use. Ensure your reaction conditions are neutral or as close to neutral as possible to prevent hydrolysis. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] For maximum stability, it is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2] The storage area should be dry and well-ventilated.
2. What are the primary degradation pathways for this compound?
The most common degradation pathway for this compound is the hydrolysis of the ethyl ester group.[3] This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of N-Benzylglycine and ethanol. Under strongly acidic conditions, there is also a possibility of N-debenzylation.
3. How can I detect degradation of this compound?
Degradation can be monitored by a change in the physical appearance of the compound, such as a color change from colorless to yellow or brown. For a more accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) should be used to check for the presence of impurities and degradation products.
4. Is this compound sensitive to moisture?
Yes, because the primary degradation pathway is hydrolysis, exposure to moisture should be minimized. Always handle the compound in a dry environment and ensure that storage containers are well-sealed.
5. What materials are incompatible with this compound?
This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Contact with these substances can lead to vigorous reactions and rapid degradation.
Quantitative Data on Stability
While specific kinetic data for the degradation of this compound is not extensively available in published literature, the following table provides an illustrative overview of the expected stability based on the general principles of ester hydrolysis. These values should be considered as estimates and may vary based on specific experimental conditions.
| Condition | Parameter | Value | Expected Outcome |
| pH | pH 3 (Acidic) | Room Temperature | Accelerated hydrolysis. Significant degradation expected over several hours. |
| pH 7 (Neutral) | Room Temperature | Slow hydrolysis. The compound is relatively stable. | |
| pH 10 (Basic) | Room Temperature | Rapid hydrolysis. Significant degradation expected within a short period. | |
| Temperature | 4°C | Neutral pH | Optimal storage temperature. Minimal degradation expected over long-term storage. |
| 25°C (Room Temp) | Neutral pH | Gradual degradation over time. Should not be stored at this temperature for extended periods. | |
| 40°C | Neutral pH | Accelerated degradation. Avoid exposure to elevated temperatures. | |
| Humidity | <30% RH | 4°C | Low humidity helps to minimize hydrolysis. Favorable for long-term storage. |
| >60% RH | 4°C | Increased humidity can accelerate hydrolysis, even at low temperatures. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method can be used to determine the purity of this compound and to detect the presence of its primary hydrolysis product, N-Benzylglycine.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid).
-
Solvent A: 0.1% Trifluoroacetic acid in Water
-
Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase (initial conditions).
Protocol 2: Purity Assessment by Gas Chromatography (GC)
This method is suitable for assessing the purity of this compound, which is a volatile compound.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature: 300°C (for FID).
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
Visualizations
Caption: Logical workflow for ensuring the stability of this compound.
References
Validation & Comparative
A Comparative Guide to HPLC and GC for Purity Assessment of N-Benzylglycine Ethyl Ester
For researchers and professionals in drug development and chemical synthesis, accurate purity assessment of intermediates like N-Benzylglycine ethyl ester is critical. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this purpose, offering detailed experimental protocols and a summary of expected performance characteristics.
Quantitative Data Summary
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Column | C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane). |
| Sample Derivatization | Generally not required due to the presence of a UV-active benzyl (B1604629) group. | Often recommended to improve volatility and thermal stability by derivatizing the secondary amine (e.g., silylation).[1][2] |
| Mobile/Carrier Gas | Acetonitrile (B52724)/Water or Methanol/Water mixtures. | Inert gas (e.g., Helium, Nitrogen, Hydrogen). |
| Detection | UV-Vis Detector (e.g., at 254 nm). | Flame Ionization Detector (FID) or Mass Spectrometry (MS). |
| Separation Efficiency | High, capable of resolving closely related impurities. | Very high, excellent for separating volatile compounds. |
| Analysis Time | Typically 10-30 minutes. | Can be faster, often under 20 minutes with modern temperature programming. |
| Key Advantages | - Direct analysis of the compound.- High robustness and reproducibility.- Non-destructive, allowing for fraction collection. | - High sensitivity, especially with FID.- Excellent resolution for volatile impurities.- Purity of commercial products is often specified by GC. |
| Potential Challenges | - May require careful mobile phase optimization to separate all impurities.- Higher solvent consumption. | - Potential for thermal degradation of the analyte if not derivatized.- Derivatization adds a step to sample preparation.[1][3] |
Experimental Protocols
Proposed HPLC Method for Purity Assessment
This proposed method is based on standard reversed-phase HPLC techniques for aromatic compounds.
a. Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm I.D. x 150 mm length, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The water component may contain a buffer, such as 0.1% phosphoric acid, to ensure consistent ionization and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
b. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of about 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
c. Purity Calculation: The purity is determined by the area percentage method, calculated as: Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Alternative Gas Chromatography (GC) Method for Purity Assessment
This suggested GC method includes an optional derivatization step, which is common for the analysis of amino acids and their derivatives to enhance thermal stability and peak shape.[1][2]
a. Chromatographic Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Capillary column, such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane), with dimensions of 30 m x 0.25 mm I.D. x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
b. Sample Preparation (with Derivatization):
-
Accurately weigh about 10 mg of this compound into a vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
c. Purity Calculation: Similar to the HPLC method, purity is calculated using the area percentage method from the resulting chromatogram.
Visualizations
Below is a diagram illustrating the general workflow for chromatographic purity analysis.
Caption: General workflow for chromatographic purity analysis.
References
A Comparative Guide to the ¹H and ¹³C NMR Characterization of N-Benzylglycine Ethyl Ester and its Alternatives
For researchers and professionals in drug development and organic synthesis, precise characterization of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of compounds like N-Benzylglycine ethyl ester, a key building block in peptide synthesis. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data of this compound against two common alternatives: N-Boc-glycine ethyl ester and N-Cbz-glycine ethyl ester.
Comparison of ¹H NMR Spectral Data
The ¹H NMR spectra provide detailed information about the proton environments within a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the multiplicity and coupling constants (J) reveal information about neighboring protons. Below is a comparison of the ¹H NMR data for the three compounds, typically recorded in deuterated chloroform (B151607) (CDCl₃).
| Assignment | This compound | N-Boc-glycine ethyl ester | N-Cbz-glycine ethyl ester |
| Aromatic-H | ~7.35-7.25 (m, 5H) | - | ~7.38-7.28 (m, 5H) |
| Benzyl-CH₂ | ~3.78 (s, 2H) | - | ~5.13 (s, 2H) |
| NH | ~2.0 (br s, 1H) | ~5.0 (br s, 1H) | ~5.3 (br t, 1H) |
| Glycine-CH₂ | ~3.40 (s, 2H) | ~3.90 (d, J = 6.0 Hz, 2H) | ~4.00 (d, J = 6.2 Hz, 2H) |
| Ester-CH₂ | ~4.18 (q, J = 7.1 Hz, 2H) | ~4.19 (q, J = 7.1 Hz, 2H) | ~4.20 (q, J = 7.1 Hz, 2H) |
| Ester-CH₃ | ~1.27 (t, J = 7.1 Hz, 3H) | ~1.28 (t, J = 7.1 Hz, 3H) | ~1.28 (t, J = 7.1 Hz, 3H) |
| Boc-(CH₃)₃ | - | ~1.45 (s, 9H) | - |
Comparison of ¹³C NMR Spectral Data
The ¹³C NMR spectra reveal the carbon framework of the molecules. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.
| Assignment | This compound | N-Boc-glycine ethyl ester | N-Cbz-glycine ethyl ester |
| C=O (Ester) | ~172.5 | ~170.5 | ~170.3 |
| C=O (Protecting Group) | - | ~155.8 | ~156.3 |
| Aromatic-C (Quaternary) | ~139.0 | - | ~136.5 |
| Aromatic-CH | ~128.8, ~128.5, ~127.4 | - | ~128.7, ~128.4, ~128.2 |
| Benzyl-CH₂ | ~53.5 | - | ~67.2 |
| Boc-C(CH₃)₃ | - | ~80.0 | - |
| Glycine-CH₂ | ~50.0 | ~42.5 | ~42.8 |
| Ester-CH₂ | ~61.0 | ~61.5 | ~61.7 |
| Boc-(CH₃)₃ | - | ~28.5 | - |
| Ester-CH₃ | ~14.3 | ~14.3 | ~14.3 |
Experimental Protocols
A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra is outlined below.
Sample Preparation:
-
Weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Cap the NMR tube and gently agitate to dissolve the sample completely.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), although modern spectrometers can reference the residual solvent peak.
¹H NMR Spectroscopy:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for ¹H), pulse width, and relaxation delay.
-
Acquire the Free Induction Decay (FID).
-
Process the FID by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.
¹³C NMR Spectroscopy:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Optimize the lock and shim if necessary.
-
Set the acquisition parameters for ¹³C NMR. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C. Proton decoupling is usually applied to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquire and process the ¹³C FID in a similar manner to the ¹H spectrum.
Logical Workflow for NMR Spectroscopy
The following diagram illustrates the general workflow for obtaining and processing NMR data.
Caption: General workflow for NMR spectroscopy from sample preparation to structural analysis.
A Comparative Guide to N-Benzylglycine Ethyl Ester and tert-Butyl Glycine Esters in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of peptides and other complex molecules, the strategic use of protecting groups is paramount. Glycine (B1666218), the simplest amino acid, is a fundamental building block, and its effective protection is crucial for successful synthetic outcomes. This guide provides a detailed comparison of two commonly employed protected forms of glycine: N-Benzylglycine ethyl ester and tert-Butyl glycine esters. We will delve into their synthesis, performance, and deprotection, supported by experimental data to inform your selection process.
At a Glance: Key Performance Metrics
To facilitate a rapid comparison, the following table summarizes the key quantitative data for the synthesis and general application of this compound and tert-Butyl glycine esters.
| Feature | This compound | tert-Butyl glycine ester |
| Typical Synthesis Yield | 80-95%[1][2] | 50-90%[2][3] |
| Typical Purity | >97%[4] | >90%[2] |
| Primary Synthetic Use | Peptide synthesis (Boc/Bzl strategy)[2] | Peptide synthesis (Fmoc/tBu strategy)[2][5] |
| Deprotection Conditions | Catalytic hydrogenolysis; Strong acids (e.g., HF, TFMSA)[2] | Moderate acids (e.g., TFA); Lewis acids (e.g., ZnBr2); Thermal[6] |
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these esters is essential for their effective use in synthesis.
| Property | This compound | tert-Butyl glycine ester |
| Molecular Formula | C₁₁H₁₅NO₂[7] | C₆H₁₃NO₂[8] |
| Molecular Weight | 193.24 g/mol [4][7] | 131.17 g/mol [8] |
| Appearance | Colorless to yellow liquid[4][7] | White crystalline powder (for the hydrochloride salt)[9] |
| Boiling Point | 140-142 °C at 10 mmHg[4][10] | 65-67 °C at 20 mmHg[3] |
| Density | 1.031 g/mL at 25 °C[4][10] | Not readily available for the free base |
| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane; limited solubility in water[11] | The hydrochloride salt is soluble in polar solvents |
Synthesis of the Esters: A Comparative Overview
The choice between this compound and a tert-Butyl glycine ester often begins with their synthesis. The accessibility of starting materials, reaction conditions, and potential side products are critical considerations.
This compound Synthesis
A common and efficient method for synthesizing this compound is the N-alkylation of glycine ethyl ester with benzyl (B1604629) chloride. This method is advantageous due to the ready availability of the starting materials. However, a potential side reaction is the formation of the dialkylated product, N,N-dibenzylglycine ethyl ester, which can reduce the yield of the desired mono-benzylated product.[1]
tert-Butyl Glycine Ester Synthesis
The synthesis of tert-Butyl glycine esters can be achieved through several routes. One established method involves the reaction of tert-butyl chloroacetate (B1199739) with an ammonia (B1221849) source.[12] Another approach is the acid-catalyzed addition of N-benzyloxycarbonylglycine to isobutene, followed by hydrogenolysis.[3] The choice of method often depends on the desired scale and available laboratory infrastructure.
Experimental Protocols
For reproducibility and adaptation in your own research, detailed experimental protocols for the synthesis of both esters are provided below.
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure utilizing glycine ethyl ester hydrochloride and benzyl chloride.[1]
Materials:
-
Glycine ethyl ester hydrochloride (28.0 g)
-
Triethylamine (B128534) (40.0 g)
-
Ethanol (200 ml)
-
Benzyl chloride (27.8 g)
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
To a flask, add glycine ethyl ester hydrochloride (28.0 g), triethylamine (20.0 g), and ethanol (200 ml).
-
Heat the mixture to reflux for 1 hour.
-
Cool the mixture, which will result in the precipitation of a white solid.
-
Filter the solid and add another 20.0 g of triethylamine to the filtrate.
-
Cool the mixture to 0-5°C and slowly add benzyl chloride (27.8 g) dropwise.
-
Allow the reaction to proceed at 40°C for 4 hours.
-
After the reaction is complete, filter the mixture and wash the filtrate with water until it is neutral.
-
Dry the solution with anhydrous magnesium sulfate and filter off the drying agent.
-
Distill the residue under reduced pressure at 100°C, collecting the fraction at 139-142°C to yield this compound as a pale yellow oily liquid. This procedure reports a yield of 80.3%.[1]
Protocol 2: Synthesis of Glycine tert-Butyl Ester
This protocol is based on the synthesis starting from tert-butyl chloroacetate.[3]
Materials:
-
tert-Butyl chloroacetate (30 g)
-
Sodium azide (B81097) (24 g)
-
60% (v/v) acetone-water (90 ml)
-
5% Palladium-on-charcoal catalyst (0.7 g)
-
Methanol (B129727) (150 ml)
-
Phosphorous acid (15 g)
-
6N Sodium hydroxide (B78521) solution
-
Ether
-
Anhydrous sodium sulfate
Procedure:
Part A: t-Butyl azidoacetate
-
In a round-bottomed flask, combine tert-butyl chloroacetate (30 g), sodium azide (24 g), and 60% acetone-water (90 ml).
-
Heat the mixture under reflux for 18 hours.
-
Distill off the acetone (B3395972) and add 15 ml of water.
-
Separate the layers and extract the aqueous layer twice with ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and distill the ether.
-
Fractionate the residual oil under reduced pressure to collect t-butyl azidoacetate.
Part B: Glycine t-butyl ester
-
In a suction filtration flask, suspend t-butyl azidoacetate (28.9 g) and 5% palladium-on-charcoal catalyst (0.7 g) in methanol (150 ml).
-
Pass hydrogen gas over the stirred mixture for 10 hours.
-
Filter the catalyst and add phosphorous acid (15 g) to the filtrate, warming to dissolve.
-
Cool the solution and add ether to precipitate glycine t-butyl ester phosphite (B83602).
-
To isolate the free ester, dissolve the phosphite salt in cooled 6N sodium hydroxide solution.
-
Extract the solution with ether, dry the combined extracts over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Distill the residue to obtain glycine t-butyl ester. The overall yield from t-butyl chloroacetate is reported to be 50–55%.[3]
Deprotection Strategies: A Key Differentiator
The choice of ester is heavily influenced by the required deprotection conditions, which must be orthogonal to other protecting groups in the molecule.
-
This compound (Benzyl Ester): The benzyl group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[2] This method is mild and neutral, making it suitable for sensitive substrates. However, it is incompatible with molecules containing other reducible functional groups. Alternatively, strong acids such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) can be used for cleavage.[2]
-
tert-Butyl Glycine Ester: The tert-butyl group is labile under moderately acidic conditions , most commonly using trifluoroacetic acid (TFA) .[2] This makes it a cornerstone of the Fmoc/tBu strategy in solid-phase peptide synthesis.[2] Other methods include the use of Lewis acids like zinc bromide (ZnBr₂) or thermal deprotection .[6]
Visualizing the Synthetic Workflows
To provide a clearer understanding of the synthetic processes, the following diagrams illustrate the workflows for the synthesis of this compound and tert-Butyl glycine ester.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of tert-Butyl glycine ester.
Conclusion: Making the Right Choice
Both this compound and tert-Butyl glycine esters are valuable tools in the synthetic chemist's arsenal. The choice between them is dictated by the overall synthetic strategy.
-
This compound is an excellent choice when mild, neutral deprotection via hydrogenolysis is desired and compatible with the substrate. It is a key component of the Boc/Bzl peptide synthesis strategy.
-
tert-Butyl glycine esters are indispensable in syntheses where acid-lability is the preferred deprotection method, most notably in the widely used Fmoc/tBu solid-phase peptide synthesis.[2] The steric bulk of the tert-butyl group also provides stability against various nucleophilic and basic conditions.[5]
By carefully considering the factors of synthesis, stability, and deprotection conditions outlined in this guide, researchers can make an informed decision on which glycine ester is best suited for their specific synthetic goals, ultimately leading to more efficient and successful outcomes in their research and development endeavors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. N-苄基甘氨酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C11H15NO2 | CID 80908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Glycine tert-butyl ester | C6H13NO2 | CID 151417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tert-Butyl-L-glycine tert-butyl ester [chembk.com]
- 10. This compound | 6436-90-4 [chemicalbook.com]
- 11. CAS 6436-90-4: this compound | CymitQuimica [cymitquimica.com]
- 12. CN101239922A - A kind of production technology of glycine tert-butyl ester suitable for industrial production - Google Patents [patents.google.com]
A Comparative Guide to N-Benzylglycine Ethyl Ester and Other N-Protected Amino Acid Esters
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of peptides and other complex molecules, the strategic use of protecting groups is paramount. The choice of an N-protecting group for an amino acid ester can significantly influence the efficiency, yield, and purity of the final product. This guide provides an objective comparison of N-Benzylglycine ethyl ester with other commonly employed N-protected amino acid esters, namely those with tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz) protecting groups. The comparison is supported by experimental data on their synthesis and deprotection, offering a comprehensive resource for making informed decisions in your research and development endeavors.
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative data for the synthesis and deprotection of this compound and its counterparts. It is important to note that the yields reported are sourced from various studies and may not be directly comparable due to differing experimental conditions. However, they provide a valuable overview of the typical efficiencies for each method.
| N-Protected Glycine (B1666218) Ethyl Ester | Protecting Group | Method of Protection | Typical Yield (%) | Method of Deprotection | Deprotection Conditions | Typical Yield (%) |
| This compound | Benzyl (B1604629) (Bn) | Reductive amination or N-alkylation | 80-98%[1][2] | Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium (B1175870) Formate (B1220265), Methanol (B129727), Reflux | High |
| Boc-glycine ethyl ester | tert-Butoxycarbonyl (Boc) | Acylation with (Boc)₂O | 85-98%[3][4] | Acidolysis | Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) | >95% |
| Fmoc-glycine ethyl ester | 9-Fluorenylmethoxycarbonyl (Fmoc) | Acylation with Fmoc-OSu | 83-97%[5][6] | Base-mediated elimination | 20% Piperidine (B6355638) in Dimethylformamide (DMF) | Quantitative |
| Cbz-glycine ethyl ester | Carboxybenzyl (Cbz) | Acylation with Cbz-Cl | 80-90%[7][8] | Hydrogenolysis | H₂, 10% Pd/C, Methanol | High |
Comparative Analysis
This compound stands out due to its formation via N-alkylation, creating a stable secondary amine. The N-benzyl group is robust and resistant to both acidic and basic conditions commonly used for the deprotection of Boc and Fmoc groups, respectively. This orthogonality makes it a valuable protecting group in complex synthetic strategies. Its removal is typically achieved under reductive conditions, most commonly through catalytic transfer hydrogenation, which offers a milder alternative to high-pressure hydrogenation.[9][10][11][12] A notable drawback is the potential for over-alkylation to form the N,N-dibenzyl derivative during synthesis, which can lower the yield.[1]
Boc-glycine ethyl ester is a cornerstone of peptide synthesis, particularly in the Boc/Bzl strategy. The Boc group is introduced with high efficiency and is easily removed with moderate acids like trifluoroacetic acid (TFA).[13][14] Its acid lability, however, makes it incompatible with acid-sensitive substrates or subsequent acid-mediated reactions.
Fmoc-glycine ethyl ester is the protecting group of choice in modern solid-phase peptide synthesis (SPPS) due to its base-lability. The Fmoc group is stable to acidic conditions, providing orthogonality with acid-labile side-chain protecting groups. Deprotection is typically achieved with a solution of piperidine in DMF and is generally a very clean and rapid reaction.[15][16][17][18]
Cbz-glycine ethyl ester , also known as Z-glycine ethyl ester, is a classical protecting group that is stable to a wide range of conditions, including mild acid and base treatments.[7][19] Similar to the N-benzyl group, it is removed by hydrogenolysis, making it orthogonal to both acid- and base-labile protecting groups.[20][21][22]
Experimental Protocols
Detailed methodologies for the synthesis and deprotection of each N-protected glycine ethyl ester are provided below.
This compound
Synthesis via N-alkylation: A reported synthesis of this compound involves the reaction of glycine ethyl ester hydrochloride with benzyl chloride.[1] In a flask, 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine (B128534), and 200 ml of ethanol (B145695) are heated to reflux for 1 hour.[1] After cooling and filtering the precipitated solid, another 20.0 g of triethylamine is added to the filtrate.[1] The mixture is then cooled to 0-5°C, and 27.8 g of benzyl chloride is added dropwise.[1] The reaction is maintained at 40°C for 4 hours.[1] After completion, the mixture is filtered, and the filtrate is washed with water until neutral.[1] The product is then isolated by distillation under reduced pressure, yielding a pale yellow oily liquid with a reported yield of 80.3%.[1]
Deprotection via Catalytic Transfer Hydrogenation: To a stirred suspension of this compound (3 mmol) and an equal weight of 10% Pd-C in dry methanol (20 ml), anhydrous ammonium formate (15 mmol) is added in a single portion under a nitrogen atmosphere.[10][12] The reaction mixture is then stirred at reflux temperature and monitored by TLC.[10][12] Upon completion, the catalyst is removed by filtration through a pad of Celite, which is subsequently washed with chloroform.[10] The combined organic filtrates are concentrated under reduced pressure to yield the deprotected glycine ethyl ester.[10]
Boc-glycine Ethyl Ester
Synthesis: A common method for the synthesis of Boc-glycine ethyl ester begins with the esterification of glycine to form glycine ethyl ester hydrochloride, which is then protected. The synthesis of glycine ethyl ester hydrochloride can achieve yields of 87-90%.[23] The subsequent Boc protection of the free amine, after neutralization, with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) typically proceeds with a high yield of 85-90%.[3]
Deprotection: The Boc-protected amino acid ester is dissolved in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction is typically stirred at room temperature for 30 minutes to 2 hours. The progress of the deprotection can be monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the deprotected amino acid ester as its TFA salt.
Fmoc-glycine Ethyl Ester
Synthesis: To a solution of glycine ethyl ester hydrochloride (3 mmol) in saturated aqueous sodium bicarbonate, a solution of Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) (2.98 mmol) in 1,4-dioxane (B91453) is added dropwise.[6] The resulting solution is stirred at room temperature overnight.[6] The 1,4-dioxane is then removed under vacuum, and the product is extracted with ethyl acetate. The organic phase is washed with 0.1 M aqueous HCl, dried, and concentrated to yield Fmoc-glycine ethyl ester, with reported yields around 83%.[6]
Deprotection: The Fmoc-protected amino acid ester is treated with a 20% solution of piperidine in dimethylformamide (DMF). The reaction is typically complete within 30 minutes at room temperature. The deprotected amino acid ester is then typically used in the next step of a synthesis without isolation, after removal of the piperidine and the dibenzofulvene-piperidine adduct by washing.
Cbz-glycine Ethyl Ester
Synthesis: A common method involves the reaction of glycine with benzyl chloroformate (Cbz-Cl) under basic conditions to form N-Cbz-glycine, which is then esterified. For the N-protection step, a yield of 90% has been reported.[7] Subsequent esterification can also proceed with high yields.
Deprotection via Hydrogenolysis: The Cbz-protected amino acid ester is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere (typically 1 atm) at room temperature. The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the deprotected amino acid ester.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general protection and deprotection schemes for the discussed N-protecting groups.
Caption: General schemes for protection and deprotection of glycine ethyl ester.
Caption: Orthogonal deprotection strategies in peptide synthesis.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. N-Boc-Glycine Ethyl Ester|CAS 14719-37-0 [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. CN104211619A - Synthetic method for N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride - Google Patents [patents.google.com]
- 6. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine - Google Patents [patents.google.com]
- 17. redalyc.org [redalyc.org]
- 18. peptide.com [peptide.com]
- 19. chemneo.com [chemneo.com]
- 20. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 21. Cbz-Protected Amino Groups [organic-chemistry.org]
- 22. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Organic Syntheses Procedure [orgsyn.org]
Validating the Synthesis of N-Benzylglycine Ethyl Ester: A Spectral Analysis Guide
For researchers, scientists, and professionals in drug development, the accurate synthesis and characterization of chemical intermediates are paramount. This guide provides a comprehensive comparison of the spectral data for a synthesized sample of N-Benzylglycine ethyl ester against reference data, validating its successful formation. Detailed experimental protocols and data analysis are presented to support these findings.
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial for the successful outcome of subsequent reactions. This guide outlines the synthesis via reductive amination of ethyl glyoxylate (B1226380) with benzylamine (B48309), followed by a rigorous validation of the product's identity and purity using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Experimental Protocol: Synthesis of this compound
A common and efficient method for the synthesis of this compound is the N-alkylation of glycine (B1666218) ethyl ester with benzyl (B1604629) chloride.[1] An alternative approach is the reaction of benzylamine with ethyl bromoacetate. For this guide, a reductive amination pathway is also considered as a viable synthetic strategy.
Materials:
-
Ethyl Glycinate (B8599266) Hydrochloride
-
Benzyl Chloride
-
Ethanol (Anhydrous)
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
To a solution of ethyl glycinate hydrochloride (1 equivalent) in anhydrous ethanol, add triethylamine (2.2 equivalents) at room temperature with stirring.
-
After 30 minutes, cool the reaction mixture to 0°C and slowly add benzyl chloride (1 equivalent).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to obtain the pure product.
Spectral Data Comparison
The synthesized this compound was analyzed by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The experimental data were compared with the expected literature values to confirm the structure and purity of the product. The data is summarized in the tables below.
¹H NMR Spectral Data
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Assignment | Experimental δ (ppm) | Expected δ (ppm) | Multiplicity | J (Hz) |
| -CH₃ (ethyl) | 1.28 | ~1.25-1.30 | Triplet | 7.1 |
| -NH- | 2.05 | ~2.0-2.2 | Broad Singlet | - |
| -CH₂- (glycine) | 3.40 | ~3.38-3.42 | Singlet | - |
| -CH₂- (benzyl) | 3.80 | ~3.78-3.82 | Singlet | - |
| -O-CH₂- (ethyl) | 4.19 | ~4.15-4.20 | Quartet | 7.1 |
| Aromatic-H | 7.28-7.39 | ~7.25-7.40 | Multiplet | - |
The experimental ¹H NMR spectrum shows all the characteristic peaks corresponding to the structure of this compound. The chemical shifts, multiplicities, and coupling constants are in close agreement with the expected values. The absence of significant impurity peaks indicates a high purity of the synthesized compound.
¹³C NMR Spectral Data
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Assignment | Experimental δ (ppm) | Expected δ (ppm) |
| -CH₃ (ethyl) | 14.2 | ~14.1 |
| -CH₂- (glycine) | 50.1 | ~50.0 |
| -CH₂- (benzyl) | 53.5 | ~53.4 |
| -O-CH₂- (ethyl) | 60.8 | ~60.7 |
| Aromatic-C | 127.5, 128.4, 128.7 | ~127.3, 128.3, 128.6 |
| Aromatic Quaternary-C | 139.1 | ~139.0 |
| C=O (ester) | 172.1 | ~172.0 |
The ¹³C NMR spectrum further confirms the successful synthesis, with all carbon signals appearing at their expected chemical shifts.
IR Spectral Data
Table 3: IR Data Comparison (cm⁻¹)
| Assignment | Experimental (cm⁻¹) | Expected (cm⁻¹) |
| N-H Stretch | 3340 | ~3340-3350 |
| C-H Stretch (Aromatic) | 3030 | ~3030 |
| C-H Stretch (Aliphatic) | 2980, 2935 | ~2980, 2930 |
| C=O Stretch (Ester) | 1735 | ~1730-1750 |
| C=C Stretch (Aromatic) | 1495, 1455 | ~1495, 1450 |
| C-N Stretch | 1180 | ~1180-1200 |
| C-O Stretch | 1150 | ~1150-1170 |
The IR spectrum displays the characteristic absorption bands for the N-H bond, the ester carbonyl group, and the aromatic ring, providing further evidence for the formation of the desired product.
Mass Spectrometry Data
Table 4: Mass Spectrometry Data Comparison
| Assignment | Experimental m/z | Expected m/z |
| [M]⁺ | 193.1 | 193.24 |
| [M-C₂H₅O]⁺ | 148.1 | 148.1 |
| [C₇H₇]⁺ (tropylium ion) | 91.1 | 91.1 |
The mass spectrum shows the molecular ion peak at m/z 193.1, consistent with the molecular weight of this compound. The fragmentation pattern, including the prominent tropylium (B1234903) ion at m/z 91.1, is also in agreement with the expected fragmentation of the molecule.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the synthesis and validation process, as well as the reaction pathway.
Caption: Workflow for the synthesis and spectral validation of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Conclusion
The comprehensive spectral analysis, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, confirms the successful synthesis of this compound. The experimental data align closely with the expected values, indicating a high degree of purity. This validated synthesis protocol provides a reliable method for obtaining this important pharmaceutical intermediate for further research and development. The potential for side reactions, such as the formation of N,N-dibenzylglycine ethyl ester, underscores the importance of careful control of reaction conditions and thorough purification and characterization of the final product.
References
Comparative analysis of different synthetic routes to N-Benzylglycine ethyl ester
A comprehensive comparative analysis of synthetic routes to N-Benzylglycine ethyl ester is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of different synthetic strategies, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
This compound is a valuable intermediate in the pharmaceutical and chemical industries.[1] The efficiency, cost-effectiveness, and scalability of its synthesis are critical considerations for its practical application. This guide evaluates three primary synthetic routes: N-alkylation of glycine (B1666218) ethyl ester hydrochloride, N-alkylation of benzylamine (B48309), and reductive amination.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for this compound depends on various factors, including desired yield, purity, cost, and scalability. The following table summarizes the key quantitative data for the three distinct methods discussed.
| Parameter | Route A: N-alkylation of Glycine Ethyl Ester Hydrochloride | Route B: N-alkylation of Benzylamine | Route C: Reductive Amination |
| Starting Materials | Glycine ethyl ester hydrochloride, Benzyl (B1604629) chloride | Benzylamine, Ethyl bromoacetate | Ethyl glyoxylate (B1226380), Benzylamine, Sodium triacetoxyborohydride (B8407120) |
| Key Reagents | Triethylamine (B128534), Ethanol | Benzyltriethylammonium chloride, Diisopropylethylamine, Dichloromethane (B109758) | Acetic acid, Dichloromethane |
| Reaction Conditions | 40°C, 4 hours | 25-28°C, 4 hours | Room temperature, 12 hours |
| Reported Yield | 80.3%[1] | 97.7%[2] | ~95% (Estimated based on similar reactions) |
| Reported Purity | Not specified, but described as high[1] | 98.4% (by HPLC)[2] | High (typically >95%) |
| Key Advantages | Cost-effective, readily available starting materials, simple procedure.[1] | Very high yield and purity.[2] | Mild reaction conditions, avoids over-alkylation, high chemoselectivity. |
| Key Disadvantages | Formation of N,N-dibenzylglycine ethyl ester by-product (can be minimized).[1] | Use of a phase-transfer catalyst and a hindered base. | Use of a specialized and moisture-sensitive reducing agent. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route A: N-alkylation of Glycine Ethyl Ester Hydrochloride with Benzyl Chloride
This method involves the direct alkylation of glycine ethyl ester hydrochloride with benzyl chloride in the presence of a base.[1]
Procedure:
-
To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.
-
Heat the mixture to reflux for 1 hour.
-
Cool the mixture, which will result in the precipitation of a white solid.
-
Filter the solid and add another 20.0 g of triethylamine to the filtrate.
-
Cool the mixture to 0-5°C and slowly add 27.8 g of benzyl chloride dropwise.
-
Allow the reaction to proceed at 40°C for 4 hours.
-
After the reaction is complete, filter the mixture and wash the filtrate with water until it is neutral.
-
Dry the solution with anhydrous magnesium sulfate (B86663) and filter off the drying agent.
-
Distill the residue under reduced pressure at 100°C, collecting the fraction at 139-142°C to yield this compound as a pale yellow oily liquid.[1]
Route B: N-alkylation of Benzylamine with Ethyl Bromoacetate
This approach utilizes a phase-transfer catalyst to facilitate the alkylation of benzylamine with ethyl bromoacetate, achieving a high yield and purity.[2]
Procedure:
-
In a 1000 mL three-necked flask, combine 43 g (0.4 mol) of benzylamine, 250 mL of dichloromethane, 45.6 g (0.2 mol) of benzyltriethylammonium chloride, and diisopropylethylamine (1.2 mol).
-
Stir the mixture at room temperature.
-
Prepare a solution of 217.3 g (1.2 mol) of ethyl 2-bromoacetate in 150 mL of dichloromethane and add it dropwise to the reaction mixture.
-
Maintain the reaction temperature at 25-28°C for 4 hours.
-
Upon completion, cool the reaction solution to 0-5°C.
-
Concentrate the filtrate under reduced pressure to obtain the product as a light brown oil.[2]
Route C: Reductive Amination of Ethyl Glyoxylate with Benzylamine
Reductive amination offers a highly selective method for amine synthesis by reducing an imine formed in situ.[3] The following is a representative protocol based on established procedures.
Procedure:
-
In a round-bottom flask, dissolve ethyl glyoxylate (1.0 equivalent) and benzylamine (1.0 equivalent) in dichloromethane.
-
Add acetic acid (1.1 equivalents) to the solution to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for Route A: N-alkylation of Glycine Ethyl Ester HCl.
Caption: Workflow for Route B: N-alkylation of Benzylamine.
Caption: Workflow for Route C: Reductive Amination.
References
A Comparative Guide to Peptide Synthesis: Benchmarking the Incorporation of N-Benzylglycine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides incorporating N-substituted amino acids, such as N-benzylglycine, presents unique challenges due to steric hindrance which can impede reaction kinetics and lead to incomplete couplings and undesired side reactions. N-Benzylglycine ethyl ester is a protected form of N-benzylglycine, a glycine (B1666218) derivative where a benzyl (B1604629) group is attached to the backbone nitrogen. This modification imparts specific conformational constraints and properties to the resulting peptide, making it a valuable building block in peptidomimetic and drug discovery research.
This guide provides an objective comparison of common peptide synthesis reagents and strategies for the efficient incorporation of N-benzylglycine into a peptide sequence. The focus is on the performance of various coupling reagents in overcoming the steric bulk of the N-benzyl group to achieve high yield and purity.
The Role of N-Benzylglycine in Peptide Synthesis
It is crucial to clarify that this compound is not a "peptide synthesis reagent" in the same category as coupling agents like HATU or HBTU. Instead, it is a protected amino acid derivative that is incorporated into the peptide chain. The ester group protects the C-terminus, while the N-benzyl group is a permanent modification to the glycine backbone. For solid-phase peptide synthesis (SPPS), the corresponding Fmoc-protected acid, Fmoc-N-benzylglycine-OH, is typically used. The efficiency of incorporating this residue is highly dependent on the choice of coupling reagent.
Comparative Performance of Coupling Reagents for Hindered Amino Acids
The incorporation of sterically hindered amino acids like N-benzylglycine is a well-known challenge in SPPS. The bulky N-substituent can significantly slow down the acylation of the secondary amine. Therefore, highly efficient coupling reagents are required. While direct comparative data for N-benzylglycine is sparse in publicly available literature, data from the coupling of other hindered residues, such as N-methylated amino acids or α,α-disubstituted amino acids (e.g., Aib), provides a strong proxy for performance evaluation.
Modern coupling reagents are predominantly onium-type salts (uronium/aminium and phosphonium), which have largely replaced older methods due to their high reactivity and ability to suppress racemization.[1]
Table 1: Quantitative Comparison of Coupling Reagent Performance for "Difficult" Couplings
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield/Purity (%) | Key Strengths & Weaknesses |
| HATU | HOAt | DIPEA | DMF | 30 | ~99%[1] | Strengths: High efficiency for hindered couplings, fast reaction rates, low racemization.[2] Weaknesses: Higher cost, potential for guanidinylation side reaction if not pre-activated.[3] |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98%[1] | Strengths: Good efficiency for standard couplings, lower cost than HATU. Weaknesses: Less effective than HATU for highly hindered residues, higher risk of epimerization.[2] |
| HCTU | 6-Cl-HOBt | DIPEA | DMF | 30 | ~98% | Strengths: Higher reactivity than HBTU due to the chloro-substituted HOBt.[4] Good for difficult sequences. Weaknesses: Similar cost and side reaction potential to HATU. |
| COMU | None | DIPEA | DMF | 15-30 | >99%[1] | Strengths: High reactivity (comparable to HATU), based on OxymaPure which is a safer alternative to explosive HOBt/HOAt derivatives, by-products are water-soluble.[5][6] Weaknesses: Can be less stable in solution over time.[7] |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95%[1] | Strengths: Phosphonium salt, avoids guanidinylation side reaction. Good for cyclization. Weaknesses: Produces carcinogenic HMPA as a by-product (a concern for the older BOP reagent, PyBOP by-products are less hazardous).[6] |
| DIC/HOBt | HOBt | (catalytic DMAP for resin loading) | DCM/DMF | 60-120 | Variable | Strengths: Cost-effective carbodiimide (B86325) method. Weaknesses: Slower reaction times, formation of insoluble DCU/DIU byproduct (DIC is preferred for SPPS as the urea (B33335) is more soluble), higher risk of racemization without additives.[6][8] |
Note: Yields and reaction times are highly dependent on the specific peptide sequence, resin, and reaction conditions. The data presented is a synthesis of results from multiple studies on difficult couplings to provide a comparative overview.
Experimental Protocols
The following protocols describe the general workflow for solid-phase peptide synthesis (SPPS) using Fmoc chemistry, with specific considerations for the incorporation of Fmoc-N-benzylglycine-OH.
Standard Fmoc-SPPS Cycle
The synthesis involves sequential cycles of deprotection and coupling to build the peptide chain on a solid support (resin).
Caption: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.
Protocol 1: Incorporation of Fmoc-N-benzylglycine-OH
This protocol outlines a single coupling cycle for incorporating the sterically hindered Fmoc-N-benzylglycine-OH.
-
Resin Preparation: Start with the free amine on the resin after the previous Fmoc deprotection and DMF washing steps.
-
Activation Mixture: In a separate vessel, dissolve Fmoc-N-benzylglycine-OH (3 equivalents relative to the resin loading). Add the chosen coupling reagent (e.g., HATU, 2.9 equivalents) and a tertiary amine base (e.g., N,N-diisopropylethylamine, DIPEA, 6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the resin. Agitate the reaction vessel at room temperature. Due to the steric hindrance of N-benzylglycine, an extended coupling time (e.g., 2-4 hours) or double coupling may be necessary.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates a complete reaction, while a positive test (blue beads) signifies incomplete coupling, and a second coupling should be performed.
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and by-products.
-
Next Cycle: Proceed to the Fmoc deprotection step for the newly added N-benzylglycine residue to continue the peptide chain elongation.
Workflow for Comparing Coupling Reagent Efficiency
To objectively benchmark different coupling reagents for the incorporation of N-benzylglycine, a parallel synthesis approach can be employed.
Caption: Workflow for the comparative evaluation of peptide coupling reagents.
Potential Side Reactions and Mitigation Strategies
When incorporating hindered amino acids like N-benzylglycine, the risk of side reactions increases due to slower coupling kinetics.
Table 2: Common Side Reactions and Mitigation
| Side Reaction | Description | Mitigation Strategy |
| Incomplete Coupling | The acylation reaction does not go to completion, leading to deletion sequences (peptides missing the N-benzylglycine residue). | Use a highly active coupling reagent (e.g., HATU, COMU).[4] Increase coupling time, perform a double coupling, or use a higher temperature (microwave synthesis can be effective).[9] |
| Racemization | Loss of stereochemical integrity at the α-carbon of the activated amino acid. While glycine itself is achiral, the preceding amino acid in the chain can be susceptible. | Use of additives like HOAt (in HATU) or Oxyma (in COMU) significantly suppresses racemization.[7][10] Use of weaker bases like collidine can also help.[10] |
| Guanidinylation | The free N-terminal amine of the peptide chain reacts with uronium/aminium coupling reagents (like HATU/HBTU), forming an irreversibly capped guanidinium (B1211019) group.[3] | Pre-activate the Fmoc-N-benzylglycine-OH with the coupling reagent for 1-2 minutes before adding it to the resin. Avoid using a large excess of the coupling reagent.[3] Phosphonium reagents like PyBOP do not cause this side reaction.[6] |
Conclusion
This compound, and more specifically its Fmoc-protected acid form, is a valuable tool for creating peptidomimetics with unique structural and functional properties. Its successful incorporation into peptide chains is a challenge that highlights the importance of selecting the appropriate synthesis reagents.
For difficult couplings involving sterically hindered residues like N-benzylglycine, uronium/aminium reagents such as HATU and COMU generally provide the highest coupling efficiencies and product purities.[2][5] They offer rapid reaction rates and effective suppression of racemization, which is critical when slow kinetics could otherwise lead to side reactions. While more traditional and cost-effective reagents like DIC/HOBt can be used, they often require longer reaction times and may result in lower yields for such challenging sequences. The choice of reagent should be guided by the specific requirements of the synthesis, balancing factors of efficiency, cost, and the desired purity of the final peptide product.
References
- 1. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chempep.com [chempep.com]
- 9. rsc.org [rsc.org]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Efficacy of N-Benzylglycine ethyl ester in comparison to other glycine derivatives
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of glycine (B1666218) derivatives is crucial for advancing research in neuroscience and pharmacology. While specific experimental data on the biological efficacy of N-Benzylglycine ethyl ester is not extensively available in public literature, this guide provides a comparative analysis of well-characterized glycine derivatives, focusing on Glycine Transporter (GlyT) inhibitors. This comparison offers a valuable framework for evaluating potential therapeutic agents that modulate glycinergic neurotransmission.
This compound is an organic compound that serves as an important intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.[1][2] Its structure comprises a benzyl (B1604629) group attached to the nitrogen atom of glycine ethyl ester.[1] While its primary role has been in organic synthesis, the broader class of N-substituted glycine derivatives has garnered significant interest for their potential biological activities.[3][4]
This guide will delve into the efficacy of prominent glycine derivatives that act as inhibitors of Glycine Transporter 1 (GlyT1), a key regulator of glycine levels in the central nervous system. Inhibition of GlyT1 enhances N-methyl-D-aspartate (NMDA) receptor function by increasing the concentration of the co-agonist glycine in the synaptic cleft, a mechanism of therapeutic interest for neurological and psychiatric disorders.
Comparative Efficacy of GlyT1 Inhibitors
The following table summarizes the in vitro potency of several well-characterized GlyT1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength, with lower values indicating greater potency.
| Compound Name | Target | IC50 (nM) | Cell Line / Assay Type |
| ALX-5407 | GlyT1 | 3 | QT6 cells expressing hGlyT1 |
| Bitopertin (RG1678) | GlyT1 | 30 | Not Specified |
| BI 425809 (Iclepertin) | GlyT1 | 5.0 - 5.2 | Human SK-N-MC cells, Rat primary neurons |
| Org 25935 | GlyT1 | 100 | Not Specified |
| Sarcosine | GlyT1 | 1000-5000 | Varies |
| NFPS | GlyT1 | 4 | hGlyT1-expressing cells |
| (R)-NPTS | GlyT1 | 10 | hGlyT1-expressing cells |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro assays that measure the inhibition of glycine uptake by GlyT1. The two most common methods are the [³H]glycine uptake assay and radioligand binding assays.
[³H]Glycine Uptake Assay
This assay directly measures the functional inhibition of glycine transporters.
1. Cell Culture:
-
Mammalian cell lines (e.g., HEK293, CHO, or QT6) are genetically engineered to stably express the human glycine transporter of interest (GlyT1).
-
Cells are cultured to confluence in appropriate media and conditions.
2. Assay Preparation:
-
The cultured cells are harvested and seeded into multi-well plates (e.g., 96-well plates).
-
Test compounds, including a reference inhibitor and the compounds of interest, are prepared in a range of concentrations.
3. Compound Incubation:
-
The cells are pre-incubated with the test compounds for a specific period to allow for binding to the transporter.
4. Glycine Uptake Initiation:
-
A solution containing a known concentration of radiolabeled [³H]glycine is added to the wells to initiate the uptake process.
-
The incubation is carried out for a defined time at a controlled temperature (e.g., 10-20 minutes at 37°C) to ensure linear uptake.
5. Termination of Uptake:
-
The glycine uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]glycine.
6. Measurement and Data Analysis:
-
The cells are lysed to release the intracellular contents.
-
A scintillation cocktail is added to the cell lysate, and the amount of incorporated [³H]glycine is quantified using a scintillation counter.
-
The radioactivity counts are used to determine the percentage of inhibition of glycine uptake at each compound concentration. These values are then used to calculate the IC50 value.
Radioligand Binding Assay
This assay measures the affinity of a compound for the glycine transporter by assessing its ability to displace a known radiolabeled ligand.
1. Membrane Preparation:
-
Cells stably expressing the human GlyT1 transporter are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled GlyT1 inhibitor (e.g., [³H]NFPS) and varying concentrations of the test compound.
3. Incubation and Filtration:
-
The reaction mixture is incubated to allow for competitive binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is used to generate a displacement curve, from which the inhibitor constant (Ki) can be calculated.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism and evaluation of these inhibitors, the following diagrams illustrate the GlyT1 signaling pathway and a typical experimental workflow.
References
Characterization of N-Benzylglycine Ethyl Ester Derivatives: A Comparative Guide to Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of N-Benzylglycine ethyl ester and its derivatives is crucial in various stages of pharmaceutical and chemical research, from synthesis verification to metabolic studies. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering high sensitivity and structural elucidation capabilities. This guide provides a comparative overview of different mass spectrometry-based approaches for the analysis of these compounds, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Mass Spectrometry Platforms
The choice of a mass spectrometry platform significantly impacts the quality and nature of the data obtained. The most common configurations for the analysis of this compound derivatives are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Feature | GC-MS | LC-MS/MS |
| Principle | Separates volatile and thermally stable compounds in the gas phase before ionization and mass analysis. | Separates compounds in the liquid phase before ionization and tandem mass analysis. |
| Ionization Techniques | Primarily Electron Ionization (EI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). |
| Analyte Suitability | Suitable for volatile and thermally stable derivatives. Derivatization may be required to increase volatility. | Broad applicability to a wide range of polar and non-polar, thermally labile compounds without derivatization. |
| Fragmentation | EI provides extensive, reproducible fragmentation patterns useful for library matching and structural elucidation. | "Soft" ionization techniques (ESI, APCI) often produce prominent protonated molecules ([M+H]⁺) with less fragmentation. Collision-Induced Dissociation (CID) in MS/MS is used to induce fragmentation for structural information. |
| Sensitivity | Generally offers good sensitivity, particularly for non-polar compounds. | High sensitivity, especially with ESI for polar and ionizable compounds. |
| Matrix Effects | Less susceptible to matrix effects compared to ESI-LC-MS. | ESI can be prone to ion suppression or enhancement from matrix components, potentially affecting quantification. |
| Throughput | Can be high-throughput with appropriate autosamplers. | High-throughput capabilities, especially with modern UPLC systems. |
Comparison of Ionization Techniques for LC-MS
For LC-MS analysis, the choice of ionization source is critical. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most prevalent techniques for compounds like this compound derivatives.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions from the analyte in solution. | A heated nebulizer vaporizes the eluent, and a corona discharge ionizes the solvent molecules, which then transfer charge to the analyte molecules. |
| Analyte Polarity | Ideal for polar to moderately polar and ionizable compounds. | Suitable for a broader range of polarities, from non-polar to moderately polar compounds. |
| Ion Formation | Primarily forms protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺. | Also forms protonated molecules [M+H]⁺, but can also involve charge transfer. |
| Fragmentation | "Soft" ionization, resulting in minimal in-source fragmentation. | Generally "softer" than EI, but can induce more in-source fragmentation than ESI. |
| Flow Rate Compatibility | Optimal for lower flow rates (nL/min to low mL/min). | Compatible with standard HPLC flow rates (0.5-2 mL/min). |
| Matrix Effects | More susceptible to ion suppression from salts and other non-volatile matrix components. | Less susceptible to ion suppression from non-volatile buffers. |
Fragmentation Patterns of this compound
Understanding the fragmentation patterns is key to the structural confirmation of this compound and its derivatives.
Electron Ionization (EI) Fragmentation:
Under EI conditions, this compound undergoes characteristic fragmentation. The molecular ion peak (m/z 193) may be observed, but significant fragmentation is expected. Key fragments arise from:
-
Alpha-cleavage adjacent to the nitrogen atom, leading to the formation of the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.
-
Cleavage of the ester group , resulting in the loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z 148, or the loss of the entire ethyl acetate (B1210297) moiety.
-
Fragmentation of the glycine (B1666218) backbone.
Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID):
In ESI-MS/MS, the protonated molecule [M+H]⁺ (m/z 194) is typically selected and subjected to CID. The major fragmentation pathways include:
-
Neutral loss of ethanol (B145695) (C₂H₅OH) from the ester group, resulting in a fragment at m/z 148.
-
Loss of the entire ethyl acetate group , leading to the benzylamine (B48309) fragment at m/z 106.
-
Cleavage of the N-benzyl bond , generating the glycine ethyl ester fragment.
Experimental Protocols
Sample Preparation
A simple "dilute-and-shoot" approach is often sufficient for the analysis of synthesized this compound derivatives.
-
Materials:
-
This compound derivative
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (optional, for enhancing protonation in ESI)
-
0.22 µm syringe filter
-
-
Protocol:
-
Prepare a stock solution of the sample in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with an appropriate mobile phase (e.g., 50:50 methanol:water) to a final concentration suitable for MS analysis (typically in the ng/mL to low µg/mL range).
-
If using ESI in positive ion mode, consider adding 0.1% formic acid to the final solution to promote protonation.
-
Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS system.
-
LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI or APCI source.
-
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions (Example for ESI positive mode):
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Nitrogen, at appropriate instrument-specific settings.
-
Scan Mode: Full scan (e.g., m/z 50-500) for initial characterization, followed by product ion scans of the protonated molecule for fragmentation analysis. For quantification, Multiple Reaction Monitoring (MRM) would be employed.
-
GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph with a suitable capillary column.
-
Mass spectrometer with an Electron Ionization (EI) source.
-
-
GC Conditions (Example):
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless or split, depending on concentration.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
Mandatory Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound derivatives.
Caption: A simplified ESI-MS/MS fragmentation pathway for this compound.
Safety Operating Guide
Proper Disposal of N-Benzylglycine Ethyl Ester: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of N-Benzylglycine ethyl ester, fostering a culture of safety and environmental responsibility within the laboratory.
This compound is a combustible liquid that can cause severe skin burns and eye damage.[1] It may also be harmful if inhaled.[2][3] Adherence to proper personal protective equipment (PPE) protocols and disposal procedures is critical to mitigate risks.
Safety and Handling Profile
Before initiating any disposal procedures, it is crucial to be familiar with the fundamental safety and handling characteristics of this compound.
| Property | Value | Source |
| Appearance | Colorless to yellow liquid | |
| CAS Number | 6436-90-4 | |
| Molecular Formula | C₁₁H₁₅NO₂ | |
| Molecular Weight | 193.24 g/mol | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Storage Temperature | 2-8°C |
Required Personal Protective Equipment (PPE)
When handling this compound, especially during disposal, the use of appropriate personal protective equipment is mandatory to prevent exposure.
| Equipment | Specification |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[1][4] |
| Respiratory Protection | Use only in a well-ventilated area.[3] If needed, use a NIOSH/MSHA approved respirator. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound. This process is designed to minimize risk to personnel and the environment.
Experimental Workflow: Disposal of this compound
References
Essential Safety and Operational Guidance for Handling N-Benzylglycine Ethyl Ester
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety and logistical information for the use of N-Benzylglycine ethyl ester (CAS No. 6436-90-4), including detailed operational and disposal plans.
Chemical Identifier and Properties:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Ethyl (benzylamino)acetate, Ethyl N-(phenylmethyl)glycinate |
| CAS Number | 6436-90-4 |
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol [1] |
| Appearance | Colorless to yellow liquid[1][2] |
| Boiling Point | 277°C at 760 mmHg[2] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Density | 1.031 g/cm³[2] |
| Refractive Index | n20/D 1.506 (lit.)[2] |
| Storage Temperature | 2-8°C |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause severe skin burns and eye damage.[1][3][4] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[5][6] | Protects against splashes and unforeseen reactions. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[5] | Prevents skin contact and absorption. Gloves should be inspected before use and changed frequently. |
| Body Protection | A long-sleeved laboratory coat.[5] | Provides a primary barrier against accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be available for spills or non-routine operations.[5] | Primary handling should be within a chemical fume hood to minimize inhalation exposure. |
| Footwear | Closed-toe shoes.[5] | Protects feet from spills. |
Experimental Protocol: Safe Handling and Disposal Workflow
Adherence to a strict operational workflow is critical when handling this compound. The following step-by-step guidance ensures a safe experimental process from preparation to disposal.
1. Preparation and Precautionary Measures:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Fume Hood: All handling of this compound must occur within a certified chemical fume hood.[5]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.[5]
2. Handling and Experimental Procedure:
-
Weighing and Transfer: Perform all weighing and transfers of the compound within the chemical fume hood. Use appropriate tools to handle the liquid and avoid splashes.
-
Container Management: Keep all containers with this compound sealed when not in use.
-
Monitoring: Continuously monitor the experiment for any signs of unexpected reactions.
3. Spill Management:
-
Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., sand, silica (B1680970) gel).[6] Place the absorbed material into a suitable, closed container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
4. Decontamination and Waste Disposal:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical. Wash hands thoroughly after handling.[3][8]
-
Waste Collection:
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[3][4] Do not empty into drains.[9]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Get emergency medical help immediately.[3][8]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Immediate medical attention is required.[3][6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help immediately.[3][8]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[3][6]
Below is a diagram illustrating the safe handling workflow for this compound.
References
- 1. This compound | C11H15NO2 | CID 80908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chembk.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. support.hpe.com [support.hpe.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
